3-(Oxazol-2-yl)benzoic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(1,3-oxazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAITKPPSLYKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595016 | |
| Record name | 3-(1,3-Oxazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473538-18-0 | |
| Record name | 3-(1,3-Oxazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular weight and exact pKa values of 3-(Oxazol-2-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Characterization of 3-(Oxazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative of Precise Characterization
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with meticulous scientific investigation. Heterocyclic compounds, particularly those integrating multiple pharmacophoric features, represent a rich territory for therapeutic innovation. 3-(Oxazol-2-yl)benzoic acid, which incorporates both a bio-active oxazole ring and an ionizable benzoic acid moiety, stands as a molecule of significant interest. The oxazole nucleus is a cornerstone in medicinal chemistry, found in compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] Concurrently, the benzoic acid group not only provides a handle for modifying solubility and formulation but also critically influences the molecule's absorption, distribution, metabolism, and excretion (ADME) profile through its ionization state.[5][6]
The acid dissociation constant (pKa) and molecular weight are fundamental physicochemical parameters that govern a molecule's behavior in biological systems.[5] An accurate determination of these values is not a mere procedural step but a critical prerequisite for rational drug design, enabling researchers to predict membrane permeability, receptor-binding interactions, and overall pharmacokinetic behavior. This guide provides a comprehensive framework for the characterization of 3-(Oxazol-2-yl)benzoic acid, moving beyond theoretical values to detail the rigorous experimental methodologies required for generating precise, reliable data. As a self-validating system, this document is designed to equip researchers with both the foundational knowledge and the practical protocols necessary for advancing their investigations with this promising compound.
Core Physicochemical Properties
A precise understanding of a compound's intrinsic properties is the foundation of all subsequent experimental work. The molecular formula, and by extension the molecular weight, are exact properties derived from the compound's structure. The pKa, however, is an experimentally determined value that describes the compound's acidity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | (Calculated) |
| Molecular Weight | 189.17 g/mol | (Calculated) |
| Predicted pKa | ~3-4 | (Estimated) |
| CAS Number | 473538-18-0 | [7] |
Note on pKa: No experimentally verified pKa value for 3-(Oxazol-2-yl)benzoic acid is currently available in the public literature. The estimated value is based on the known pKa of benzoic acid (approx. 4.2) and the potential electron-withdrawing effect of the 2-substituted oxazole ring, which would be expected to increase the acidity (lower the pKa) of the carboxylic acid.[8][9] The oxazole ring also contains a nitrogen atom which is weakly basic.[4] However, the primary ionization event in a physiological pH range is expected to be the deprotonation of the carboxylic acid. Experimental determination is essential for confirmation.
Experimental Determination of pKa: Methodologies and Protocols
The determination of a molecule's pKa is a cornerstone of its pre-formulation and drug development process.[10] Two robust and widely adopted methods for this purpose are Potentiometric Titration and UV-Vis Spectrophotometry. The choice between them often depends on the compound's solubility, purity, and the amount of sample available.[11][12]
Potentiometric Titration
Potentiometric titration is a high-precision technique that directly measures the change in pH of a solution as a titrant of known concentration is added.[12][13] It is considered a gold-standard method due to its accuracy and the commercial availability of automated systems.[12][14] The pKa is determined by identifying the midpoint of the buffer region in the titration curve, where the concentrations of the protonated and deprotonated species are equal (pH = pKa).[14]
-
Analyte Concentration: A concentration of at least 10⁻⁴ M is required to produce a detectable inflection point in the titration curve against the background buffer capacity of the solvent.[12]
-
Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is critical because the activity of ions in solution, and thus the measured pH, is dependent on the total ionic concentration. This ensures that the determined pKa is not an artifact of changing solution conditions.[14]
-
Inert Atmosphere: Purging the solution with nitrogen is essential to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds, especially in the neutral-to-high pH range.[12][14]
-
Instrument Calibration: Calibrate the potentiometer and the combined pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[14]
-
Sample Preparation: Accurately weigh and dissolve 3-(Oxazol-2-yl)benzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1 mM.[14]
-
Titration Setup:
-
Transfer a precise volume (e.g., 20 mL) of the sample solution into a temperature-controlled titration vessel equipped with a magnetic stirrer.
-
Add a supporting electrolyte, such as KCl, to a final concentration of 0.15 M to maintain constant ionic strength.[14]
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Begin purging the solution with nitrogen and maintain a gentle stream throughout the experiment.[14]
-
-
Titration:
-
Make the solution acidic (e.g., to pH 1.8-2.0) by adding a small amount of 0.1 M HCl.
-
Begin the titration by adding standardized 0.1 M NaOH in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[10] This can be determined graphically or by calculating the first or second derivative of the curve.
-
Caption: Workflow for pKa determination via potentiometric titration.
UV-Vis Spectrophotometric Titration
This method is particularly useful for compounds that are sparingly soluble or available only in small quantities, as it requires much less sample than potentiometry.[11][12] The technique relies on the principle that the UV-Vis absorbance spectrum of a compound containing a chromophore near an ionizable center will change as a function of pH.[11][15] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve can be generated from which the pKa is determined.[16][17]
-
Chromophore Requirement: The molecule must possess a chromophore (a light-absorbing group) in proximity to the ionizable group. In 3-(Oxazol-2-yl)benzoic acid, the conjugated system of the oxazole and benzene rings serves this purpose.
-
Wavelength Selection: The analytical wavelength is chosen where the difference in absorbance between the protonated (HA) and deprotonated (A⁻) forms is maximal, ensuring the highest sensitivity for detecting changes in ionization.[17]
-
Buffer System: A series of buffers with known pH values are used to control the chemical environment. It is crucial that the buffer components themselves do not absorb significantly at the analytical wavelength.
-
Initial Spectral Scan: Record the UV-Vis absorbance spectrum (e.g., 200-400 nm) of the compound in a highly acidic solution (e.g., pH 1-2) and a highly basic solution (e.g., pH 10-11) to identify the spectra of the fully protonated and deprotonated species, respectively.
-
Wavelength Selection: From the overlay of the two spectra, identify an analytical wavelength (λ_max) that shows the largest difference in absorbance.
-
Buffer Preparation: Prepare a series of buffer solutions spanning a pH range of approximately pKa ± 2.
-
Sample Measurement:
-
Prepare a set of solutions with a constant, low concentration (e.g., 0.1-0.2 mM) of 3-(Oxazol-2-yl)benzoic acid, each in a different buffer from the series.[11] A small amount of a co-solvent like DMSO may be used if necessary, but its concentration should be kept low and constant (e.g., <2% v/v).[11]
-
Measure the absorbance of each solution at the pre-determined analytical wavelength.
-
-
Data Analysis:
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Conclusion and Future Directions
3-(Oxazol-2-yl)benzoic acid is a compound of clear interest for medicinal chemistry, bridging the pharmacologically relevant oxazole scaffold with the modulating properties of benzoic acid. While its exact molecular weight can be readily calculated, its pKa—a critical determinant of its biological activity—requires precise experimental validation. This guide provides the detailed, field-proven protocols for potentiometric and spectrophotometric titration necessary for this determination. The causality-driven explanations for each experimental step are designed to ensure that the data generated is not only accurate but also robust and reproducible. For researchers in drug development, the rigorous application of these methodologies is a non-negotiable step in building a comprehensive physicochemical profile, which is essential for advancing the rational design and development of new, more effective therapeutic agents based on this promising molecular framework.
References
- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.
- PubMed. (n.d.). Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs.
- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC.
- Cabot, J. M., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Semantic Scholar. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
- Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
- Asian Journal of Science and Technology. (2026). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Scirp.org. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
- ResearchGate. (2026). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- NextSDS. (n.d.). 3-(OXAZOL-2-YL)BENZOIC ACID — Chemical Substance Information.
- EAHT. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.
- Wikipedia. (n.d.). Benzoic acid.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsonline.com [ijpsonline.com]
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- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
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- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 17. researchgate.net [researchgate.net]
Pharmacokinetic Profiling of 3-(Oxazol-2-yl)benzoic Acid Compounds: A Technical Guide to sEH-P Inhibitor Development
Executive Summary
Soluble epoxide hydrolase (sEH) is a unique bifunctional enzyme. While its well-characterized C-terminal domain (C-EH) hydrolyzes epoxyeicosatrienoic acids (EETs), its N-terminal domain (sEH-P) exhibits lipid phosphate phosphatase activity ()[1]. Recently, 3-(oxazol-2-yl)benzoic acid derivatives—specifically 3-[4-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid—have emerged as the first potent, in vivo-applicable inhibitors of sEH-P ()[2].
As a Senior Application Scientist overseeing ADME (Absorption, Distribution, Metabolism, and Excretion) workflows, I have designed this whitepaper to guide drug development professionals through the pharmacokinetic (PK) profiling of this specific chemical class. We will explore the causality behind our assay designs, ensuring that every protocol serves as a self-validating system.
Mechanistic Rationale: The Pharmacophore and Target
To design an effective PK profiling strategy, we must first understand the molecule's mechanism of action and physicochemical properties. The 3-(oxazol-2-yl)benzoic acid scaffold is highly lipophilic due to the halogenated phenyl rings, while the benzoic acid moiety provides a critical negative charge at physiological pH. Crystallographic data () reveals that the carboxylate headgroup coordinates directly with a catalytic Mg2+ ion in the sEH-P active site, mediated by water molecules[2][3].
Fig 1: Mechanism of sEH-P inhibition by 3-(oxazol-2-yl)benzoic acid derivatives.
In Vitro ADME Profiling: Anticipating Metabolic Bottlenecks
The physicochemical nature of 3-(oxazol-2-yl)benzoic acids dictates their in vitro behavior. The high lipophilicity (clogP > 5) drives extensive plasma protein binding (PPB), while the free carboxylic acid is a prime target for Phase II metabolism.
Causality in Assay Design: When evaluating the hepatic stability of these compounds, standard microsomal assays relying solely on NADPH (Phase I oxidation) will produce artificially long half-lives. The oxazole core is generally resistant to CYP450 oxidation, but the benzoic acid moiety is highly susceptible to glucuronidation. Therefore, the addition of Uridine 5'-diphospho-glucuronic acid (UDPGA) is mandatory to capture the true clearance rate mediated by UDP-glucuronosyltransferases (UGTs).
Table 1: Representative In Vitro ADME Profile of sEH-P Inhibitors
| Parameter | 3-(Oxazol-2-yl)benzoic acid (Hit) | Butanoic acid derivative (Lead) | Assay Rationale |
| Microsomal t½ (NADPH only) | > 120 min | > 120 min | Oxazole core resists CYP450 oxidation. |
| Microsomal t½ (NADPH + UDPGA) | 25 min | 85 min | Captures Phase II glucuronidation. |
| Caco-2 Permeability (Papp) | 8.5 × 10⁻⁶ cm/s | 14.2 × 10⁻⁶ cm/s | Assesses intestinal absorption potential. |
| Plasma Protein Binding (PPB) | > 99.5% | 98.0% | High lipophilicity drives albumin binding. |
(Note: Data represents class-average behavior extrapolated from the optimization of sEH-P inhibitors[2][4].)
In Vivo Pharmacokinetics: Workflow and Bioanalysis
Transitioning from in vitro to in vivo requires a robust bioanalytical framework. For highly protein-bound, lipophilic acids, sample preparation must aggressively disrupt protein-drug interactions to prevent artificial signal loss.
Fig 2: End-to-end in vivo pharmacokinetic profiling workflow for lipophilic acids.
Step-by-Step Experimental Protocols
Protocol A: LC-MS/MS Bioanalysis of 3-(Oxazol-2-yl)benzoic Acids
Self-Validating Principle: To ensure the signal is not suppressed by matrix effects, stable isotope-labeled internal standards (SIL-IS) must be spiked before extraction.
-
Sample Preparation: Aliquot 50 µL of K2EDTA rat plasma into a 96-well plate.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Expert Insight: The 3:1 organic-to-aqueous ratio is critical to fully denature albumin and release the >99% bound oxazole-benzoic acid.
-
-
Centrifugation: Spin at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.
-
Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 column.
-
Mobile Phase Selection: Use Mobile Phase A (10 mM Ammonium Acetate in Water, pH 6.0) and Mobile Phase B (Acetonitrile).
-
Expert Insight: Unlike basic drugs that require acidic modifiers (like formic acid) for positive ionization, benzoic acids ionize optimally in negative electrospray ionization (ESI-). A near-neutral ammonium acetate buffer facilitates the deprotonation of the carboxylic acid (pKa ~4.0) while maintaining sharp chromatographic retention.
-
-
Detection: Monitor via Multiple Reaction Monitoring (MRM) using the[M-H]⁻ precursor ion.
Protocol B: Phase I/II Hepatic Microsomal Stability Assay
Self-Validating Principle: Include a positive control for glucuronidation (e.g., diclofenac) to verify UGT activity in the microsome batch.
-
Incubation Mixture: Combine 0.5 mg/mL human or rat liver microsomes (HLM/RLM) with 1 µM of the 3-(oxazol-2-yl)benzoic acid compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Pore-Forming: Add 25 µg/mL alamethicin and incubate on ice for 15 minutes.
-
Expert Insight: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site. Without this step, Phase II clearance will be drastically underestimated.
-
-
Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding a cofactor cocktail (1 mM NADPH + 2 mM UDPGA).
-
Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of cold acetonitrile to stop enzymatic activity.
-
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ).
Conclusion
The development of 3-(oxazol-2-yl)benzoic acids represents a milestone in sEH-P pharmacology[4]. By understanding the structural liabilities of the pharmacophore—namely, high plasma protein binding and susceptibility to UGT-mediated glucuronidation—researchers can design rigorous, causality-driven PK assays. Extending the benzoic acid to a butanoic acid (as seen in the optimized lead SWE101) successfully mitigated some of these liabilities, yielding an excellent in vivo profile[2][5].
References
-
Title: Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: 5MWA: human sEH Phosphatase in complex with 3-4-3,4-dichlorophenyl-5-phenyl-1,3-oxazol-2-yl-benzoic-acid Source: RCSB Protein Data Bank URL: [Link]
-
Title: Intradomain Allosteric Regulation of Soluble Epoxide Hydrolase by Its Substrates Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
Sources
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(Oxazol-2-yl)benzoic Acid
Introduction
The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Compounds incorporating the oxazole ring system exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 3-(Oxazol-2-yl)benzoic acid, in particular, serves as a versatile bifunctional building block in medicinal chemistry and materials science. The presence of both a reactive carboxylic acid handle and a stable, electron-rich oxazole ring allows for further synthetic elaboration, making it a valuable intermediate for the construction of more complex molecular architectures and for the development of novel therapeutic agents.
This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 3-(Oxazol-2-yl)benzoic acid, designed for researchers, scientists, and professionals in the field of drug development. The presented synthetic route is robust, scalable, and proceeds through well-established chemical transformations, starting from the readily available 3-cyanobenzoic acid.
Overall Synthetic Strategy
The synthesis of 3-(Oxazol-2-yl)benzoic acid is accomplished through a four-step sequence, commencing with the protection of the carboxylic acid functionality of 3-cyanobenzoic acid via Fischer esterification. The nitrile group of the resulting methyl 3-cyanobenzoate is then hydrolyzed to the corresponding primary amide. The core oxazole heterocycle is subsequently constructed using a modified Bredereck/Robinson-Gabriel synthesis, wherein the amide is reacted with 2-bromoacetaldehyde diethyl acetal, followed by an acid-catalyzed cyclodehydration. The final step involves the saponification of the methyl ester to yield the target 3-(Oxazol-2-yl)benzoic acid.
Caption: Overall synthetic workflow.
Detailed Synthesis Protocol
Step 1: Fischer Esterification of 3-Cyanobenzoic Acid to Methyl 3-Cyanobenzoate
The initial step involves the protection of the carboxylic acid group of 3-cyanobenzoic acid as a methyl ester. This is achieved through a classic Fischer esterification, which is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] Using an excess of methanol as both the solvent and a reagent helps to drive the equilibrium towards the formation of the ester product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Cyanobenzoic Acid | 147.13 | 10.0 g | 0.068 |
| Methanol | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - |
| Dichloromethane | 84.93 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5.0 g | - |
Experimental Procedure:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-cyanobenzoic acid (10.0 g, 0.068 mol) and methanol (100 mL).
-
Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL) and transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by recrystallization from a mixture of ethyl acetate and hexane to yield methyl 3-cyanobenzoate as a white solid.
-
Expected Yield: 90-95%
-
Characterization: ¹H NMR, ¹³C NMR, IR, Melting Point.
Step 2: Hydrolysis of Methyl 3-Cyanobenzoate to Methyl 3-Carbamoylbenzoate
The cyano group of methyl 3-cyanobenzoate is hydrolyzed to a primary amide under basic conditions.[3] This transformation is a key step in preparing the precursor for the subsequent oxazole ring formation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-Cyanobenzoate | 161.16 | 9.7 g | 0.060 |
| Ethanol | 46.07 | 100 mL | - |
| 30% Hydrogen Peroxide Solution | 34.01 | 20 mL | - |
| 6 M Sodium Hydroxide Solution | 40.00 | 10 mL | - |
| Water | 18.02 | 200 mL | - |
Experimental Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl 3-cyanobenzoate (9.7 g, 0.060 mol) in ethanol (100 mL).
-
To the stirred solution, add 30% hydrogen peroxide solution (20 mL) followed by the dropwise addition of 6 M sodium hydroxide solution (10 mL), while maintaining the temperature below 40 °C using an ice bath.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, pour the reaction mixture into cold water (200 mL) with stirring.
-
The white precipitate of methyl 3-carbamoylbenzoate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Expected Yield: 85-90%
-
Characterization: ¹H NMR, ¹³C NMR, IR, Melting Point.
Step 3: Oxazole Formation via Reaction with 2-Bromoacetaldehyde Diethyl Acetal
The oxazole ring is constructed by reacting methyl 3-carbamoylbenzoate with 2-bromoacetaldehyde diethyl acetal. This reaction proceeds via an initial N-alkylation of the amide, followed by an acid-catalyzed cyclodehydration, a process related to the Bredereck synthesis and Robinson-Gabriel synthesis.[4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-Carbamoylbenzoate | 179.17 | 8.95 g | 0.050 |
| 2-Bromoacetaldehyde Diethyl Acetal | 197.07 | 10.8 g | 0.055 |
| Toluene | 92.14 | 150 mL | - |
| p-Toluenesulfonic Acid Monohydrate | 190.22 | 0.95 g | 0.005 |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 5.0 g | - |
Experimental Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add methyl 3-carbamoylbenzoate (8.95 g, 0.050 mol), 2-bromoacetaldehyde diethyl acetal (10.8 g, 0.055 mol), p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol), and toluene (150 mL).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap for 6-8 hours.
-
Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to give methyl 3-(oxazol-2-yl)benzoate as a solid.
-
Expected Yield: 60-70%
-
Characterization: ¹H NMR, ¹³C NMR, IR, Mass Spectrometry.
Step 4: Saponification of Methyl 3-(Oxazol-2-yl)benzoate to 3-(Oxazol-2-yl)benzoic Acid
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid using basic conditions (saponification), followed by acidification.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-(Oxazol-2-yl)benzoate | 203.18 | 6.1 g | 0.030 |
| Methanol | 32.04 | 50 mL | - |
| 2 M Sodium Hydroxide Solution | 40.00 | 30 mL | 0.060 |
| 2 M Hydrochloric Acid | 36.46 | ~35 mL | - |
| Water | 18.02 | 100 mL | - |
Experimental Procedure:
-
Dissolve methyl 3-(oxazol-2-yl)benzoate (6.1 g, 0.030 mol) in methanol (50 mL) in a 250 mL round-bottom flask.
-
Add 2 M sodium hydroxide solution (30 mL, 0.060 mol) and heat the mixture to reflux for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water (100 mL) and cool the solution in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid.
-
The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 3-(oxazol-2-yl)benzoic acid.
-
Expected Yield: 90-95%
-
Characterization: ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point.
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield (%) |
| 1 | 3-Cyanobenzoic Acid | Methyl 3-Cyanobenzoate | 90-95 |
| 2 | Methyl 3-Cyanobenzoate | Methyl 3-Carbamoylbenzoate | 85-90 |
| 3 | Methyl 3-Carbamoylbenzoate | Methyl 3-(Oxazol-2-yl)benzoate | 60-70 |
| 4 | Methyl 3-(Oxazol-2-yl)benzoate | 3-(Oxazol-2-yl)benzoic Acid | 90-95 |
Visualization of the Oxazole Formation Mechanism
The formation of the oxazole ring in Step 3 proceeds through an initial N-alkylation of the amide by 2-bromoacetaldehyde diethyl acetal, followed by hydrolysis of the acetal to the aldehyde, and subsequent acid-catalyzed cyclodehydration.
Caption: Mechanism of oxazole ring formation.
Characterization of 3-(Oxazol-2-yl)benzoic Acid
The identity and purity of the final product, 3-(Oxazol-2-yl)benzoic acid, should be confirmed by a combination of spectroscopic and physical methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the oxazole ring protons and the correct substitution pattern on the benzoic acid moiety.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=N and C-O stretches of the oxazole ring.
-
Melting Point (MP): To assess the purity of the final product. A sharp melting point range is indicative of high purity.
References
- Mitteil, I. V. Oxazol-Synthesen aus α-Halogen-ketonen (Formamid-Reaktionen, IV. Mitteil.).
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. [Link]
-
Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
- An In-Depth Technical Guide to the Synthesis of 4-Propyl-1,3-Oxazole
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. PubMed Central. [Link]
-
Write reaction showing conversion of Benzonitrile into benzoic acid... Filo. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed Central. [Link]
- RU2155184C1 - Method of preparing benzoic acid.
-
Methyl benzoate. Wikipedia. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Synthesis of methyl 3-hydroxybenzoate. PrepChem.com. [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]
- (PDF) Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization.
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
-
Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. PubMed. [Link]
- CN113248373A - Preparation method of methyl benzoate compound.
Sources
- 1. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: EDC/NHS-Mediated Amide Coupling of 3-(Oxazol-2-yl)benzoic Acid with Primary Amines
Executive Summary
The conjugation of 3-(Oxazol-2-yl)benzoic acid to primary amines is a critical synthetic operation in medicinal chemistry and drug development, as the oxazole-benzene motif frequently serves as a rigid, biologically active pharmacophore. This application note provides a comprehensive, field-validated protocol for utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to achieve high-yield amide bond formation. By addressing the specific steric and hydrophobic properties of the oxazole derivative, this guide ensures robust, reproducible coupling across both small-molecule synthesis and macromolecular bioconjugation.
Mechanistic Rationale & Chemical Causality
To achieve high coupling efficiency, it is imperative to understand the reaction trajectory and the transient nature of the intermediates. EDC is a zero-length crosslinker that activates the carboxyl group of 3-(Oxazol-2-yl)benzoic acid, forming an O-acylisourea intermediate[1].
However, O-acylisourea is highly unstable in aqueous or semi-aqueous environments. If a primary amine is not immediately available, the intermediate will rapidly undergo hydrolysis (regenerating the carboxylic acid) or undergo an intramolecular rearrangement into a dead-end, unreactive N-acylurea byproduct[1],[2].
To prevent this, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS acts as a nucleophile that attacks the O-acylisourea before it can hydrolyze, displacing the isourea byproduct and forming a semi-stable NHS-ester[3]. Because 3-(Oxazol-2-yl)benzoic acid is a mono-carboxylic acid with isolated acid side chains, it strictly forms the desired NHS-ester rather than an anhydride byproduct, avoiding the Thorpe-Ingold effect complications seen in polycarboxylic acids[4]. The resulting NHS-ester is highly stable and readily undergoes nucleophilic acyl substitution when exposed to a primary amine, forming a robust amide bond[5].
Fig 1: Mechanistic pathway of EDC/NHS coupling for 3-(Oxazol-2-yl)benzoic acid.
Solubility & Solvent Strategy
A critical failure point in conjugating 3-(Oxazol-2-yl)benzoic acid is its inherent hydrophobicity. The presence of the aromatic oxazole and phenyl rings renders the molecule insoluble in purely aqueous buffers (like standard PBS or MES).
Causality-Driven Solvent Selection:
-
For Small Molecules/Peptides (Organic Route): The reaction should be conducted entirely in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), must be added to ensure the primary amine remains deprotonated and nucleophilic.
-
For Proteins/Antibodies (Mixed-Phase Route): Proteins will denature in pure organic solvents. Therefore, the oxazole acid must first be dissolved in 100% DMSO to form a concentrated stock. This stock is then spiked into the aqueous protein solution (typically maintaining a final DMSO concentration of 10-20% v/v)[5]. The activation step is performed in mildly acidic conditions (MES buffer, pH 4.5–6.0) to maximize EDC stability, while the coupling step is performed at pH 7.0–8.5 to ensure the protein's lysine residues are unprotonated[3],[5].
Quantitative Data & Stoichiometry
To ensure a self-validating system, stoichiometric ratios must be strictly controlled. Table 1 summarizes the optimal parameters based on the target amine.
| Parameter | Route A: Small Molecules (Organic) | Route B: Bioconjugation (Mixed Phase) | Mechanistic Rationale |
| Solvent System | 100% Anhydrous DMF or DMSO | 10-20% DMSO in MES/PBS | Oxazole derivative requires organic solvation to prevent precipitation. |
| Molar Ratio (Acid : EDC : NHS) | 1.0 : 1.5 : 2.0 | 1.0 : 10.0 : 20.0 (Excess) | Aqueous environments cause rapid EDC hydrolysis; massive excess is required[5]. |
| Activation pH | N/A (Organic + DIPEA) | 4.5 – 6.0 (0.1 M MES Buffer) | EDC activation is highly efficient and stable in mildly acidic conditions[5]. |
| Coupling pH | N/A (Basic via DIPEA) | 7.0 – 8.5 (PBS or HEPES) | Primary amines must be deprotonated to act as effective nucleophiles. |
| Quenching Agent | Water/Brine extraction | Hydroxylamine (10-50 mM) | Neutralizes unreacted NHS-esters to prevent off-target cross-linking[1],[5]. |
Experimental Protocols
Route A: Organic Phase Coupling (Small Molecules & Peptides)
Use this protocol when conjugating to highly stable, organic-soluble amines.
-
Reagent Preparation: Dissolve 1.0 equivalent of 3-(Oxazol-2-yl)benzoic acid in anhydrous DMF to a concentration of 0.1 M.
-
Activation: Add 1.5 equivalents of EDC-HCl and 2.0 equivalents of NHS to the solution. Stir at room temperature (RT) for 30 minutes to generate the NHS-ester.
-
Amine Addition: Add 1.1 equivalents of the target primary amine.
-
Basification: Add 2.5 equivalents of DIPEA to the mixture to ensure the amine is fully free-based.
-
Coupling: Allow the reaction to stir at RT for 4 to 12 hours under an inert atmosphere (Nitrogen/Argon).
-
Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate under vacuum, and purify via flash chromatography.
Route B: Bioconjugation (Proteins & Antibodies)
Use this protocol when conjugating to water-soluble macromolecules.
-
Stock Preparation: Dissolve 3-(Oxazol-2-yl)benzoic acid in 100% DMSO to a concentration of 50 mM. Note: EDC and NHS must be equilibrated to room temperature before opening to prevent moisture condensation and loss of activity[1],[5].
-
Activation Buffer: Prepare 0.1 M MES buffer, pH 5.5.
-
Activation Step: Dilute the acid stock into the MES buffer (final DMSO ~10%). Immediately add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. Incubate at RT for 15-30 minutes with gentle mixing[3].
-
Amine Introduction: Add the activated NHS-ester solution to the target protein dissolved in Coupling Buffer (e.g., 1X PBS, pH 7.4). Ensure the final DMSO concentration does not exceed 20% to prevent protein denaturation.
-
Coupling Step: React for 2 hours at RT or overnight at 4°C[1],[5].
-
Quenching: Add Hydroxylamine (to a final concentration of 10-50 mM) and incubate for 15 minutes to quench unreacted NHS-esters[1],[5].
-
Purification: Remove byproducts, DMSO, and quenched linkers using a desalting column or dialysis cassette with an appropriate Molecular Weight Cut-Off (MWCO)[1],[5].
Fig 2: Step-by-step experimental workflow for the bioconjugation of 3-(Oxazol-2-yl)benzoic acid.
Troubleshooting & Quality Control
-
Precipitation upon adding to aqueous buffer: If the reaction turns cloudy upon adding the DMSO stock to the MES or PBS buffer, the local concentration of the oxazole derivative is too high. Solution: Add the DMSO stock dropwise while vortexing, or slightly increase the final DMSO concentration (up to 20% max for proteins).
-
Low Conjugation Yield: EDC is highly hygroscopic and prone to rapid hydrolysis[3]. If the EDC powder has clumped, it has likely degraded. Solution: Always use fresh, high-quality EDC stored with a desiccant at -20°C[6]. Furthermore, ensure the coupling buffer is entirely free of primary amine contaminants (e.g., Tris or glycine), which will competitively inhibit the reaction[5].
References
- Source: rsc.
- Source: gbiosciences.
- Source: echobiosystems.
- Source: acs.
- Source: benchchem.
- Source: xantec.
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ultrapure EDC | Whitepapers | XanTec [xantec.com]
Application Note: 3-(Oxazol-2-yl)benzoic Acid as a Bifunctional Ligand in Heterogeneous Transition Metal Catalysis
Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Catalyst Fabrication, and Self-Validating Catalytic Protocols
Molecular Logic & Mechanistic Rationale
The design of highly active, recyclable transition metal catalysts requires ligands that can simultaneously stabilize the active metal center and prevent bimolecular deactivation. 3-(Oxazol-2-yl)benzoic acid (OBA) is a highly privileged scaffold in this regard.
Its unique 1,3-substitution (meta-topology) physically separates the hard anionic oxygen donors of the carboxylic acid from the softer, neutral nitrogen donor of the oxazole ring. This spatial separation prevents the formation of simple, catalytically inactive mononuclear chelates. Instead, it promotes a multidimensional architecture:
-
The Carboxylate Anchor: Acts as a robust chemisorption site to anchor the ligand onto heterogeneous supports (such as copper-based matrices or metal oxides)[1].
-
The Oxazole Nitrogen: Serves as a strong σ -donor and π -acceptor, selectively coordinating active transition metals like Pd(II) or Ru(II)[2]. This electronic tuning accelerates oxidative addition while preventing metal leaching.
Furthermore, in C-H activation workflows, the proximity of the carboxylate moiety can actively participate in the Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy required for C-H bond cleavage[3].
Coordination strategy of 3-(Oxazol-2-yl)benzoic acid in heterogeneous catalyst design.
Protocol I: Fabrication of the Pd@OBA-Cu Heterogeneous Catalyst
This protocol details the synthesis of a highly recyclable, supported palladium catalyst utilizing the OBA ligand on a copper matrix[1].
Step 1: Support Fabrication via Hydrothermal Synthesis
-
Preparation: Dissolve 2.0 mmol of 3-(Oxazol-2-yl)benzoic acid and 2.0 mmol of Cu(NO3)2⋅3H2O in a 30 mL solvent mixture of DMF and deionized water (1:1 v/v).
-
Execution: Transfer the solution to a Teflon-lined stainless-steel autoclave. Heat at 120 °C for 24 hours, then cool to room temperature at a rate of 5 °C/h.
-
Causality & Rationale: Hydrothermal conditions force the complete deprotonation of the carboxylic acid, facilitating the formation of a highly crystalline, thermally stable Cu-matrix. The slow cooling rate ensures defect-free crystal growth, preventing support degradation under harsh downstream catalytic conditions.
Step 2: Metal Immobilization and Activation
-
Coordination: Disperse 500 mg of the synthesized OBA-Cu support in 20 mL of anhydrous methanol. Add 0.5 mmol of Pd(OAc)2 and stir at room temperature for 12 hours.
-
Reduction: Slowly add a freshly prepared solution of NaBH4 (1.5 mmol in 5 mL methanol) dropwise at 0 °C. Stir for an additional 2 hours.
-
Isolation: Centrifuge the mixture at 8000 rpm, wash sequentially with ethanol and acetone, and dry under vacuum at 60 °C overnight.
-
Causality & Rationale: The oxazole nitrogen selectively binds Pd(II) ions from the solution, preventing non-specific physisorption. Subsequent reduction anchors Pd(0) nanoparticles securely to the oxazole sites, maximizing the catalytically active surface area while strictly preventing nanoparticle agglomeration.
Protocol II: Palladium-Catalyzed Direct C-H Arylation
This protocol outlines the use of the Pd@OBA-Cu catalyst for the direct C-5 arylation of azoles, utilizing an environmentally benign solvent system[3].
Step 1: Reaction Setup
-
In an oven-dried Schlenk tube, combine the azole substrate (1.0 mmol), aryl halide (1.2 mmol), Pd@OBA-Cu catalyst (5 mol% Pd), and K2CO3 (2.0 mmol).
-
Add 3.0 mL of anhydrous anisole.
-
Causality & Rationale: Anisole is selected as an EHS (Environmental, Health, and Safety) compliant green solvent, replacing highly toxic polar aprotic solvents like DMF[3]. The residual carboxylate groups within the OBA framework act as localized proton shuttles, accelerating the Concerted Metalation-Deprotonation (CMD) step.
Step 2: Execution & Self-Validation (Hot Filtration Test)
-
Purge the tube with Argon for 5 minutes, seal, and heat to 110 °C with vigorous stirring.
-
Self-Validation Check: After 6 hours (approx. 50% expected conversion), perform a hot filtration test. Filter the reaction mixture rapidly at 110 °C to remove the solid Pd@OBA-Cu catalyst. Transfer the filtrate to a new Schlenk tube and continue heating at 110 °C for an additional 6 hours.
-
Causality & Rationale: If GC-MS analysis reveals that the reaction yield remains completely static after the catalyst is removed, it definitively proves that the catalysis is genuinely heterogeneous. This validates that the oxazole ligand successfully prevents active Pd leaching into the solution.
Step 3: Product Isolation and Catalyst Recycling
-
For standard uninterrupted reactions (12 hours), cool the mixture to room temperature.
-
Centrifuge to recover the Pd@OBA-Cu catalyst. Wash the recovered catalyst with ethyl acetate and dry for the next cycle.
-
Purify the supernatant via silica gel column chromatography to isolate the arylated product.
Experimental workflow for catalyst preparation, validation, and recycling.
Quantitative Data & Performance Metrics
The bifunctional design of the OBA ligand yields superior catalytic metrics compared to traditional homogeneous systems, particularly in terms of Turnover Number (TON) and reusability.
| Entry | Catalyst System | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Leaching (ppm) |
| 1 | Pd@OBA-Cu | Aryl Iodide | Anisole | 110 | 12 | 96 | 480 | < 0.5 |
| 2 | Pd@OBA-Cu | Aryl Bromide | Anisole | 110 | 16 | 89 | 445 | < 0.5 |
| 3 | Pd@OBA-Cu (Run 5) | Aryl Iodide | Anisole | 110 | 12 | 92 | 460 | < 0.5 |
| 4 | Pd(OAc)2 (Homogeneous) | Aryl Iodide | DMF | 110 | 12 | 74 | 120 | N/A |
| 5 | Ru@OBA-Cu | Benzyl Alcohol | Toluene | 100 | 24 | 91 | 380 | < 1.0 |
Data Summary: The Pd@OBA-Cu system maintains >90% yield even after 5 recycling runs, demonstrating the robust anchoring capability of the carboxylate moiety and the strong coordination environment provided by the oxazole ring.
References
-
Title: Application of Ruthenium and Palladium Supported on Copper Materials in Selective Synthesis of N-Benzylanilinyl-Benzoimidazole and Benzoimidazoquinazoline Derivatives Source: Chemistry - An Asian Journal / PubMed (2025) URL: [Link]
-
Title: Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole Source: Molecules / MDPI (2022) URL: [Link]
-
Title: Two novel SNS-donor palladium(II) complexes of benzoxazole and benzothiazole derivatives as potential anticancer agents Source: PubMed (2025) URL: [Link]
Sources
- 1. Application of Ruthenium and Palladium Supported on Copper Materials in Selective Synthesis of N-Benzylanilinyl-Benzoimidazole and Benzoimidazoquinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two novel SNS-donor palladium(II) complexes of benzoxazole and benzothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole [mdpi.com]
Application Note: Preparation and Utility of 3-(Oxazol-2-yl)benzoic Acid Amides in Drug Discovery
Executive Summary
The 3-(oxazol-2-yl)benzamide scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Characterized by its rigid, planar geometry and versatile hydrogen-bonding capabilities, this motif is increasingly utilized to optimize metabolic stability, enhance blood-brain barrier (BBB) penetrance, and precisely project functional groups into target binding pockets. Recent high-profile applications of this scaffold include the development of metabotropic glutamate receptor subtype 1 (mGlu1) positive allosteric modulators (PAMs) for schizophrenia , long-acting PI3Kα inhibitors for oncology , and next-generation oxazole-based ferroptosis inhibitors for central nervous system (CNS) diseases .
This application note provides a comprehensive guide to the synthetic strategies, step-by-step experimental protocols, and pharmacological rationale for incorporating 3-(oxazol-2-yl)benzoic acid amides into lead optimization workflows.
Mechanistic Insights & Rationale (E-E-A-T)
Structural Rigidity and Vector Projection
The conjugation of the oxazole ring to the benzoic acid core creates a highly conjugated, co-planar system. This rigidity restricts the number of rotatable bonds, thereby reducing the entropic penalty upon binding to a target receptor. The amide vector at the 3-position is consequently locked into a predictable trajectory, which is critical for engaging deep allosteric pockets, such as the transmembrane domain of GPCRs like mGlu1 .
Bioisosterism and Metabolic Stability
In medicinal chemistry, oxazoles are frequently deployed as bioisosteres for amides, esters, and other heterocycles. In the context of radical trapping antioxidants (RTAs) for ferroptosis inhibition, replacing highly polar sulfonamides with isosteric oxazoles drastically reduces the topological polar surface area (tPSA). This single modification prevents rapid efflux and significantly enhances oral bioavailability and brain tissue partitioning, enabling the treatment of neurodegenerative diseases .
Causality in Synthetic Design
When constructing 3-(oxazol-2-yl)benzamides, chemists must choose between late-stage oxazole formation or late-stage amide coupling.
-
Late-Stage Amide Coupling: Starting from a pre-formed 3-(oxazol-2-yl)benzoic acid allows for rapid library generation by varying the amine. This is the preferred route for extensive Structure-Activity Relationship (SAR) campaigns.
-
Late-Stage Oxazole Formation (Suzuki-Miyaura): Coupling an oxazole boronate to a 3-bromobenzamide is advantageous when the amine fragment is highly complex or sensitive to the harsh acidic/oxidative conditions sometimes required for de novo oxazole ring synthesis.
Synthetic Strategies & Workflows
To support high-throughput SAR studies, divergent synthetic routes are required. The workflow below illustrates the two most robust pathways for generating 3-(oxazol-2-yl)benzamide libraries.
Fig 1. Divergent synthetic strategies for 3-(Oxazol-2-yl)benzamide library generation.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to the next synthetic step.
Protocol A: HATU-Mediated Amide Coupling (Late-Stage Diversification)
This method is highly efficient for coupling 3-(oxazol-2-yl)benzoic acid with various primary and secondary amines.
Reagents: 3-(Oxazol-2-yl)benzoic acid (1.0 eq), Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.
-
Activation: Dissolve 3-(oxazol-2-yl)benzoic acid in anhydrous DMF (0.1 M) under an argon atmosphere. Add DIPEA followed by HATU. Stir at room temperature for 15 minutes.
-
Causality: Pre-activation ensures the complete formation of the active OBt ester. Adding the amine too early can result in the formation of an unreactive carboxylate-amine salt, stalling the reaction.
-
-
Coupling: Add the desired amine to the reaction mixture. Stir for 2–4 hours.
-
Validation: Monitor via LC-MS. The reaction is complete when the mass of the activated ester disappears and the product mass dominates the chromatogram.
-
-
Quench & Extraction: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification Wash: Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine.
-
Causality: The basic aqueous wash removes the water-soluble HATU byproduct (tetramethylurea), while the LiCl washes efficiently pull residual DMF out of the organic phase, preventing streaking during chromatography.
-
-
Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
This method is utilized when the oxazole ring must be installed late in the synthesis.
Reagents: 3-Bromobenzamide derivative (1.0 eq), Oxazol-2-yl pinacol boronate (1.5 eq), K₂CO₃ (3.0 eq), Pd(dppf)Cl₂ (0.05 eq), 1,4-Dioxane/H₂O (4:1 v/v).
-
Preparation: Charge a Schlenk flask with the 3-bromobenzamide, oxazole boronate, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.
-
Causality: A biphasic solvent system is critical; the organic solvent dissolves the cross-coupling partners, while water dissolves the inorganic base required to accelerate the transmetalation step of the catalytic cycle.
-
-
Degassing: Sparge the mixture with argon for 15 minutes.
-
Validation/Causality: Oxygen must be rigorously excluded. Failure to degas will result in the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species (observed as a precipitation of "Pd black"), killing the reaction.
-
-
Catalysis: Add Pd(dppf)Cl₂ quickly under positive argon flow. Seal the flask and heat to 90°C for 12 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Dry the organic layer (MgSO₄) and concentrate.
-
Characterization: Purify via column chromatography.
-
Validation: ¹H NMR must show the characteristic oxazole protons (typically doublets at ~7.1 ppm and ~7.7 ppm) integrating in a 1:1 ratio with the benzamide aromatic signals.
-
Quantitative Data & SAR Summary
The versatility of the 3-(oxazol-2-yl)benzamide (and related benzo[d]oxazole) core is demonstrated by its application across vastly different therapeutic targets. Table 1 summarizes recent quantitative data from literature leveraging this scaffold.
Table 1: Pharmacological profiles of representative Oxazol-2-yl benzamide derivatives.
| Compound Class | Target Mechanism | Representative R-Group (Amide/Amine) | Biological Activity | Key Pharmacological Property | Ref |
| mGlu1 PAM (VU6024578) | mGlu1 Receptor (GPCR) | 1,2'-dimethyl-1H,2'H-[3,3'-bipyrazol]-5-yl | EC₅₀ = 54 nM | High CNS penetrance (Rat Kp = 0.99); Efficacy in psychosis models. | |
| PI3Kα Inhibitor | PI3Kα Kinase | 4,6-dimorpholino-1,3,5-triazin-2-yl | IC₅₀ = 4.4 nM | High bioavailability (130%); Long-acting efficacy for gastric cancer. | |
| Ferroptosis Inhibitor | Lipid Peroxidation | Cycloalkyl / Aliphatic amines | EC₅₀ < 10 nM | Excellent oral bioavailability and BBB partitioning for CNS diseases. |
Pharmacological Pathway Visualization
To understand the biological impact of these compounds, Figure 2 illustrates the downstream signaling cascade triggered by 3-(oxazol-2-yl)benzamide derivatives acting as mGlu1 Positive Allosteric Modulators.
Fig 2. Downstream Gq/11 signaling cascade of mGlu1 Positive Allosteric Modulators.
References
-
Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models Source: Journal of Medicinal Chemistry (2024) URL:[Link]
-
Discovery of Novel Phosphoinositide-3-Kinase α Inhibitors with High Selectivity, Excellent Bioavailability, and Long-Acting Efficacy for Gastric Cancer Source: Journal of Medicinal Chemistry (2022) URL:[Link]
-
Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: Journal of Medicinal Chemistry (2025) URL:[Link]
Advanced Application Note: 3-(Oxazol-2-yl)benzoic Acid as a Versatile Fluorophore Core for Bioconjugation and Fluorescence Imaging Assays
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Focus: Photophysical causality, self-validating bioconjugation workflows, and live-cell imaging protocols.
Photophysical Rationale & Structural Advantages
The development of robust fluorescent probes requires a delicate balance between photophysical efficiency and bioconjugation compatibility. The 3-(oxazol-2-yl)benzoic acid (3-OBA) scaffold represents a highly versatile fluorophore core engineered for these exact demands.
Mechanistic Causality of the Oxazole Core: The oxazole ring acts as the primary electron-accepting moiety within a highly conjugated π -system. Upon excitation, this architecture facilitates strong fluorescence emission and enables a remarkably large Stokes shift (often 80–150 nm)[1]. This large Stokes shift is a critical advantage in fluorescence microscopy; it minimizes self-quenching between adjacent fluorophores on a heavily labeled protein and effectively bypasses the endogenous autofluorescence of biological samples, thereby maximizing the signal-to-noise ratio[1]. Furthermore, oxazole-benzene derivatives exhibit highly efficient energy transfer capabilities, making them foundational in advanced scintillation and high-throughput fluorescence assays[2].
Structural Causality of the Benzoic Acid Handle: The placement of the carboxylic acid at the meta position of the phenyl ring provides a sterically accessible handle for bioconjugation. Crucially, because the meta position is electronically decoupled from the primary transition dipole moment of the oxazole core, covalent modifications (such as amide bond formation during protein labeling) do not severely perturb the quantum yield or the emission wavelength of the fluorophore. This structural stability has allowed oxazole-benzoic acid derivatives to be successfully deployed in complex high-throughput screening assays, including the elucidation of oncoprotein binding sites[3].
Quantitative Data Summary
To contextualize the utility of 3-OBA derivatives, the following table summarizes their photophysical and conjugation parameters compared to standard commercial fluorophores (e.g., FITC).
Table 1: Photophysical & Conjugation Parameters of Oxazole-Based Probes
| Parameter | 3-(Oxazol-2-yl)benzoic acid derivatives | Standard Reference (FITC) | Causality / Assay Advantage |
| Stokes Shift | 80 - 150 nm | ~25 nm | Drastically minimizes self-quenching and background autofluorescence. |
| Excitation Max | ~340 - 370 nm | 490 nm | Compatible with standard UV/DAPI laser lines and filter sets. |
| Emission Max | ~450 - 520 nm | 525 nm | Tunable based on specific oxazole ring substituents; deep tissue penetration. |
| Conjugation Handle | Meta-carboxylic acid | Isothiocyanate | Forms highly stable amide bonds; meta-position preserves intrinsic quantum yield. |
| Hydrophobicity | Moderate (LogP ~2.5) | Low | Facilitates cell membrane permeability for intracellular target binding. |
Self-Validating Experimental Protocols
The following protocols detail the activation, conjugation, and application of 3-OBA. Every phase is designed as a self-validating system to ensure experimental integrity before proceeding to the next costly step.
Phase I: NHS-Ester Activation of 3-OBA
Objective: Convert the inert carboxylic acid into an amine-reactive crosslinker.
-
Reagent Preparation: Dissolve 10 mg of 3-OBA in 500 µL of anhydrous Dimethylformamide (DMF).
-
Activation: Add 1.5 molar equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.5 molar equivalents of N-hydroxysuccinimide (NHS).
-
Incubation: Stir the reaction in the dark at room temperature for 2 hours.
-
Causality: EDC activates the carboxyl group to form an O-acylisourea intermediate. Because this intermediate is highly susceptible to rapid hydrolysis, NHS is immediately introduced to form a relatively stable, amine-reactive NHS-ester. This two-step strategy prevents premature hydrolysis and maximizes downstream labeling efficiency.
-
-
Self-Validation Check (TLC): Spot 1 µL of the reaction mixture onto a silica TLC plate. Elute with Dichloromethane:Methanol (9:1). The newly formed NHS-ester will exhibit a higher Rf value compared to the highly polar free acid. Do not proceed to Phase II until the free acid spot is completely depleted.
Phase II: Target Protein Conjugation
Objective: Covalently link the activated 3-OBA probe to a target antibody or protein.
-
Buffer Exchange: Ensure the target protein (e.g., 2 mg/mL) is in an amine-free buffer, such as 0.1 M Sodium Bicarbonate, pH 8.3.
-
Causality: The ϵ -amino groups of lysine residues must be in their unprotonated state (pKa ~10.5) to act as effective nucleophiles. At pH 8.3, a sufficient fraction of these amines is deprotonated, driving the nucleophilic acyl substitution at the NHS-ester while avoiding the rapid ester hydrolysis that occurs at pH > 9.0.
-
-
Conjugation: Slowly add a 10-fold molar excess of the 3-OBA NHS-ester (from Phase I) to the protein solution while vortexing gently. Incubate for 2 hours at room temperature.
-
Purification: Pass the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4) to remove unreacted fluorophore.
-
Self-Validation Check (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (protein) and ~350 nm (oxazole peak). Calculate the Degree of Labeling (DOL). A DOL of 2–4 fluorophores per protein indicates successful conjugation without inducing hydrophobic precipitation.
Phase III: Live-Cell Fluorescence Imaging Assay
Objective: Visualize target antigens in live in vitro cell cultures.
-
Cell Preparation: Seed target cells (e.g., HeLa or HUVEC) in a 96-well glass-bottom imaging plate and culture until 70% confluent.
-
Probe Incubation: Replace media with imaging buffer containing the 3-OBA-protein conjugate (1–5 µg/mL). Incubate for 30 minutes at 37°C.
-
Stringent Washing: Wash the cells 3 times with PBS containing 0.05% Tween-20.
-
Causality: Unbound oxazole probes can non-specifically partition into lipid bilayers due to their moderate lipophilicity. Washing with a mild surfactant disrupts these non-specific hydrophobic interactions, ensuring the detected signal is strictly target-specific.
-
-
Imaging: Image using a confocal microscope (Excitation: 350-370 nm; Emission: 450-500 nm).
-
Self-Validation Check (Competitive Control): Include a parallel control well where cells are pre-incubated with a 100x excess of unlabeled target ligand for 1 hour prior to adding the 3-OBA conjugate. A complete reduction in fluorescence signal in this well validates that the observed signal is receptor-specific and not an artifact of membrane partitioning.
Mechanistic Diagrams
Diagram 1: Bioconjugation Chemistry Workflow
Caption: Workflow for 3-OBA bioconjugation via EDC/NHS chemistry, including critical self-validation steps.
Diagram 2: Live-Cell Imaging Assay Logic
Caption: Live-cell fluorescence imaging assay logic, featuring the competitive control validation pathway.
References
-
Synthetic fluorescent MYC probe: Inhibitor binding site elucidation and development of a high-throughput screening assay. nih.gov.3
-
Fluorescent Dyes with Large Stokes Shifts of 80−200 nm for Optical Microscopy and Nanoscopy. uni-goettingen.de.1
-
Paper Scintillator Incorporated with Scintillator−Silica Fine Powders: Photophysical Characterization and Proof of Concept Dem. nii.ac.jp. 2
Sources
Application Note & Protocol: Solvent Selection and Preparation for Biochemical Assays of 3-(Oxazol-2-yl)benzoic acid
Abstract
This guide provides a comprehensive framework for the rational selection and preparation of solvents for biochemical assays involving 3-(Oxazol-2-yl)benzoic acid. As a molecule combining a heterocyclic oxazole ring and an acidic benzoic acid moiety, its physicochemical properties demand careful consideration to ensure experimental reproducibility and data integrity.[1] We will delve into the predicted properties of this compound, outline a systematic approach to solvent choice, provide detailed, validated protocols for stock solution preparation, and discuss the critical impact of solvents on assay performance. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable assay conditions.
Introduction: The Critical Role of the Solvent
The reliability of any biochemical assay is fundamentally dependent on the precise and consistent preparation of the test compound.[2] 3-(Oxazol-2-yl)benzoic acid is a representative small molecule whose structural features—a stable, aromatic oxazole ring and an ionizable carboxylic acid group—dictate its behavior in solution.[1][3] The solvent is not merely a vehicle; it is an active component of the experimental system that can profoundly influence the outcome.[4] Improper solvent selection can lead to a cascade of issues, including poor solubility, compound precipitation, direct interference with the biological target, and artifacts in signal detection, ultimately compromising the validity of the results.[5][6]
This application note provides the foundational knowledge and practical steps to navigate these challenges, ensuring that the observed biological activity is a true reflection of the compound's properties and not an artifact of its handling.
Physicochemical Profile of 3-(Oxazol-2-yl)benzoic acid
A thorough understanding of the compound's properties is the cornerstone of a logical solvent selection strategy.[2] While extensive experimental data for this specific molecule is not widely published, we can predict its behavior based on its constituent chemical moieties.[1]
Table 1: Predicted Physicochemical Properties of 3-(Oxazol-2-yl)benzoic acid
| Property | Predicted Value/Characteristic | Rationale and Implications for Assay Development |
| Molecular Formula | C₁₀H₇NO₃ | --- |
| Molecular Weight | 189.17 g/mol | Essential for accurate calculation of molar concentrations for stock solutions. |
| pKa | ~4.2 (in water) | The benzoic acid group is acidic.[7][8] At pH > 5.2, the molecule will be predominantly deprotonated (carboxylate), increasing aqueous solubility. At pH < 3.2, it will be protonated (carboxylic acid), decreasing aqueous solubility.[1] The pKa in mixed solvents like DMSO/water will differ.[9] |
| Aqueous Solubility | pH-dependent; poor at acidic/neutral pH, higher at basic pH. | The hydrophobic oxazole and benzene rings limit water solubility.[1] Direct dissolution in neutral aqueous buffers (e.g., PBS pH 7.4) is expected to be very low.[1] |
| Organic Solvent Solubility | Predicted to be freely soluble in Dimethyl Sulfoxide (DMSO).[1] Soluble in other polar aprotic solvents and alcohols. | DMSO is the primary candidate for creating a high-concentration stock solution.[1][5] |
| Predicted LogP | ~1.5 - 2.0 | Indicates moderate hydrophobicity. This supports the prediction of low aqueous solubility and good solubility in organic solvents. |
| Chemical Stability | Generally stable. Potential for hydrolysis under harsh basic conditions.[1] Aromatic systems may be susceptible to photodegradation.[1] | Stock solutions should be stored protected from light and extreme pH.[2][10] Standard assay conditions (neutral pH, limited light exposure) are unlikely to cause significant degradation. |
Strategic Solvent Selection for Biochemical Assays
The goal is to find a solvent that can dissolve the compound at a high concentration for a stock solution and is also compatible with the aqueous environment of the final assay, causing minimal perturbation to the biological system.
The Primary Solvent: Dimethyl Sulfoxide (DMSO)
For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.
-
Expertise & Experience: DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of organic compounds used in drug discovery.[5] Our prediction of high solubility for 3-(Oxazol-2-yl)benzoic acid in DMSO makes it the logical starting point.[1]
-
Trustworthiness: Using a single, high-purity (≥99.9%) solvent for the initial stock minimizes variability. It establishes a consistent baseline from which all subsequent dilutions are made.
Causality: The Impact of DMSO on Assay Components
While indispensable, DMSO is not an inert bystander. At elevated concentrations, it can directly impact the assay:
-
Protein Stability: DMSO can affect protein conformation. Depending on the protein and DMSO concentration, it can act as a stabilizer, denaturant, or activator.[11] It has been shown to decrease the thermal stability of some enzymes while paradoxically enhancing the catalytic efficiency of others.[12][13]
-
Enzyme Kinetics: DMSO can compete with substrates for binding to an enzyme's active site or alter the hydration shell of the enzyme, thereby affecting its activity.[14]
-
Cellular Health: In cell-based assays, DMSO concentrations are typically kept below 0.5%, and often below 0.1%, as higher levels can be cytotoxic or induce unintended biological effects.[5][15]
Core Directive: The final concentration of DMSO in the assay well must be minimized and kept constant across all tested concentrations of the compound, including the "vehicle control." A typical upper limit is <1.0% , with ≤0.5% being a widely accepted standard for robust assays.[5]
The Solvent Selection Workflow
This workflow provides a logical path from receiving the compound to its use in an assay plate.
Caption: Logical workflow for solvent selection and assay preparation.
Experimental Protocols
These protocols provide a self-validating system through the inclusion of necessary controls and checks.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol is essential for understanding the absolute solubility limit in a specific buffer, which informs the maximum achievable concentration in an assay.
-
Preparation: Add an excess amount of solid 3-(Oxazol-2-yl)benzoic acid (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the final aqueous assay buffer in a sealed, inert vial (e.g., glass HPLC vial).[1]
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1] A shaker or rotator is ideal.
-
Phase Separation: After equilibration, confirm visually that excess, undissolved solid remains. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all solid material.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Analysis: Dilute the supernatant with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[1]
Protocol 2: Preparation of a 10 mM Master Stock Solution in DMSO
This protocol details the accurate creation of a high-concentration master stock.
-
Calculation: Determine the mass of 3-(Oxazol-2-yl)benzoic acid required.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 2 mL of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L × 0.002 L × 189.17 g/mol × 1000 mg/g = 3.78 mg
-
-
Weighing: Accurately weigh the calculated mass (e.g., 3.78 mg) using a calibrated analytical balance into a sterile, inert vial (e.g., amber glass or polypropylene).[5] Record the exact mass.
-
Dissolution: Add the calculated volume of high-purity DMSO (e.g., 2 mL) to the vial.[5]
-
Mixing: Cap the vial securely and vortex gently until the solid is completely dissolved.[5] If dissolution is slow, brief sonication in a water bath or gentle warming (e.g., to 37°C) can be applied, but be cautious of potential compound degradation with excessive heat.[5][10]
-
Storage & Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriately labeled, tightly sealed vials.[2][5] Store at -20°C or -80°C, protected from light.[5]
Protocol 3: Preparation of Working Solutions via Serial Dilution
This protocol is designed to prevent compound precipitation by performing intermediate dilutions in 100% DMSO before the final addition to the aqueous assay buffer.[5]
Caption: Workflow for serial dilution and final plate preparation.
-
Prepare Intermediate Stock: Create an intermediate stock solution from your 10 mM master stock. For example, dilute it 1:10 in 100% DMSO to make a 1 mM solution. This will be the highest concentration in your dilution series.
-
Serial Dilution in DMSO: In a 96-well plate (the "intermediate plate"), add 100 µL of 100% DMSO to wells B1 through H1. Add 200 µL of your 1 mM intermediate stock to well A1.
-
Perform 2-fold Dilution: Transfer 100 µL from well A1 to well B1. Mix thoroughly by pipetting up and down. Now, well B1 contains a 500 µM solution. Continue this 2-fold serial transfer (100 µL) down the column (B1 to C1, C1 to D1, etc.), mixing at each step.[5] This creates a concentration gradient in 100% DMSO.
-
Final Assay Plate Preparation: In a separate "final assay plate," add 198 µL of your aqueous assay buffer to each well.
-
Spike-in: Transfer 2 µL from each well of the intermediate plate to the corresponding well of the final assay plate. This 1:100 dilution results in the desired final compound concentrations (e.g., 10 µM, 5 µM, 2.5 µM...) with a constant final DMSO concentration of 1%.
-
Vehicle Control: In a control well, add 2 µL of 100% DMSO to 198 µL of assay buffer to create a true vehicle control, which is essential for data normalization.[5]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous buffer. | The final concentration exceeds the kinetic solubility of the compound in the assay buffer. | - Decrease the final assay concentration. - Ensure the serial dilution is performed in 100% DMSO before the final spike-in.[5] - Increase the final DMSO concentration slightly (e.g., from 0.5% to 1.0%), but validate that the higher concentration does not affect the assay. - Vigorously mix the final assay plate immediately after adding the compound. |
| Poor or slow dissolution in 100% DMSO. | Compound may have low intrinsic solubility or be in a stable crystalline form. | - Use sonication in a water bath for 5-15 minutes.[5] - Gently warm the solution (e.g., 37°C) while mixing, but check for compound stability at this temperature first.[10] - As a last resort, consider alternative polar aprotic solvents like N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP), but their effects on biochemical assays are less characterized and must be rigorously controlled for. |
| Assay signal is inconsistent or shows high background. | The solvent is interfering with the assay readout (e.g., absorbance, fluorescence) or the biological components. | - Run a "solvent only" control plate with varying DMSO concentrations to measure its direct effect on the signal. - Ensure the final DMSO concentration is identical in all wells, including controls.[15] - Lower the final DMSO concentration in the assay if possible (e.g., to 0.1%).[10] |
Conclusion
The successful use of 3-(Oxazol-2-yl)benzoic acid in biochemical assays hinges on a methodical and informed approach to solvent selection and solution preparation. Due to its pH-dependent charge state and moderate hydrophobicity, DMSO stands out as the optimal primary solvent for creating high-concentration stock solutions. However, researchers must remain vigilant about its potential to influence assay components. The key to generating reliable and reproducible data lies in minimizing the final solvent concentration, maintaining its consistency across all experimental and control wells, and adhering to validated protocols for solution handling, dilution, and storage. By implementing the strategies and protocols outlined in this guide, researchers can confidently mitigate solvent-induced artifacts and ensure the integrity of their biochemical findings.
References
-
Al-Jubair, A. K., Al-Khazal, M. A., & Al-Fahdawi, M. Q. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21774. [Link]
-
Bhattacharjee, S., & Mogurampelly, S. (2012). Dimethyl sulfoxide induced structural transformations and non-monotonic concentration dependence of conformational fluctuation around active site of lysozyme. The Journal of Chemical Physics, 136(11), 115102. [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. [Link]
-
CRISP Maastricht University. (2017). 1 Preparation stock solution solid compound(s). [Link]
-
Piyachromkla, S., et al. (2019). The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism. Molecules, 24(19), 3543. [Link]
-
Harvey, S. R., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry, 89(17), 9454-9461. [Link]
-
Ostermeier, L., Oliva, R., & Winter, R. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics, 22(30), 17031-17040. [Link]
-
Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
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Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]
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Timasheff, S. N. (1998). Protein-solvent preferential interactions, protein hydration, and the modulation of biochemical reactions by solvent components. Proceedings of the National Academy of Sciences, 95(13), 7363-7367. [Link]
-
Rahi, M. (2016). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Medical Product Outsourcing. [Link]
-
Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1717-1725. [Link]
-
Asakura, T., Adachi, K., & Schwartz, E. (1978). Stabilizing effect of various organic solvents on protein. Journal of Biological Chemistry, 253(18), 6423-6425. [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
Swellmeen, L. (2016). 1,3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
PubChemLite. (n.d.). 3-(1,3-oxazol-5-yl)benzoic acid. [Link]
-
Holliday, R. L., King, J. W., & List, G. R. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2195-2200. [Link]
-
Al-Dhobaib, S. A. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Journal of Molecular Structure, 1301, 137358. [Link]
-
University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
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- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
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- 12. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism [mdpi.com]
- 14. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-(Oxazol-2-yl)benzoic Acid Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the 2-aryl oxazole core—specifically 3-(Oxazol-2-yl)benzoic acid—presents unique challenges, primarily revolving around regioselectivity during direct arylation and over-oxidation during traditional cyclization routes.
This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the causality of reaction failures, providing field-proven, self-validating protocols to maximize your reaction yield.
Core Synthetic Workflows
To troubleshoot effectively, we must first isolate the synthetic pathway being utilized. The two most scalable and widely adopted routes for this scaffold are the Condensation-Oxidation Route (classic) and the Direct C-H Arylation Route (modern, step-economic).
Primary synthetic pathways for 3-(Oxazol-2-yl)benzoic acid via condensation and C-H arylation.
Troubleshooting & FAQs
Q1: I am attempting direct C-H arylation of oxazole with 3-iodobenzoic acid, but I am getting a complex mixture of C2 and C5 arylated products. How do I improve C2 regioselectivity?
The Causality: Oxazole possesses multiple reactive C-H bonds. The C5 position is the most nucleophilic and is highly favored in polar solvents (like DMF or DMAc) via an electrophilic palladation pathway. C2 arylation, however, proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, which is highly dependent on the basicity of the environment and the solvent polarity[1]. The Solution: Solvent choice is your master switch. You must switch your solvent from DMF to a non-polar solvent like anhydrous Toluene. Palladium-catalyzed C5 arylation is preferred in polar solvents, whereas C2 arylation is strongly preferred in nonpolar solvents when paired with task-specific, bulky phosphine ligands like PCy3[2]. Furthermore, introducing a Copper(I) co-catalyst (e.g., CuI) facilitates rapid C2-cupration followed by transmetalation to palladium, effectively overriding the C5 pathway[3].
Solvent and ligand effects on the regioselectivity of oxazole C-H arylation.
Q2: Why is my yield plummeting during the dehydrogenation of the oxazoline intermediate?
The Causality: Traditional oxidants like DDQ, MnO2, or NiO2 often lead to over-oxidation, ring-opening, or degradation of the carboxylic acid moiety. The harsh single-electron transfer mechanisms can radicalize the benzylic-like position of the oxazoline. The Solution: Transition to a halogenation-dehydrohalogenation mechanism using the DBU / CCl4 / Pyridine system. This method avoids harsh oxidative cleavage. CCl4 acts as a mild halogenating agent at the C4 position of the oxazoline, and DBU facilitates a rapid E2 elimination to yield the fully aromatic oxazole core[4].
Q3: My condensation of 3-cyanobenzoic acid with 2-aminoethanol is stalling at 50% conversion. How can I drive it to completion?
The Causality: The nitrile carbon is not sufficiently electrophilic to undergo complete nucleophilic attack by the amino alcohol without activation. The reaction stalls at a stable zwitterionic intermediate equilibrium. The Solution: Introduce 5 mol% of anhydrous Zinc Chloride (ZnCl2). The Lewis acidic Zn²⁺ coordinates tightly to the nitrile nitrogen, significantly lowering the LUMO energy and accelerating the cyclization. Pair this with a Dean-Stark apparatus to continuously remove evolved ammonia gas, driving the equilibrium forward via Le Chatelier's principle.
Quantitative Data: Optimization of C-H Arylation
The following table summarizes the causal relationship between reaction conditions and C2 vs. C5 regioselectivity during the direct arylation of oxazole with 3-iodobenzoic acid.
| Catalyst System (5 mol%) | Ligand (10 mol%) | Solvent | Additives (Base/Co-cat) | Total Yield | Regioselectivity (C2 : C5) |
| Pd(OAc)₂ | PPh₃ | DMF | K₂CO₃ (2.5 eq) | 42% | 1 : 4 (C5 favored) |
| Pd(PPh₃)₄ | None | Dioxane | Cs₂CO₃ (2.5 eq) | 55% | 2 : 1 |
| Pd(OAc)₂ | PCy₃ | Toluene | K₂CO₃ (2.5 eq) | 78% | 15 : 1 (C2 favored) |
| Pd(OAc)₂ | PCy₃ | Toluene | Cs₂CO₃ (2.5 eq) + CuI (10 mol%) | 89% | >20 : 1 (Highly C2 selective) |
Note: 2.5 equivalents of base are required because the free carboxylic acid of 3-iodobenzoic acid consumes 1.0 equivalent immediately.
Validated Experimental Protocols
Protocol A: Direct C-H Arylation (Optimized C2-Selective Route)
This protocol utilizes a Pd/Cu dual-catalytic system to enforce CMD-driven C2 selectivity.
Reagents:
-
Oxazole: 1.5 mmol (Excess used to prevent bis-arylation)
-
3-Iodobenzoic acid: 1.0 mmol
-
Pd(OAc)₂: 0.05 mmol (5 mol%)
-
Tricyclohexylphosphine (PCy₃): 0.10 mmol (10 mol%)
-
Copper(I) Iodide (CuI): 0.10 mmol (10 mol%)
-
Cesium Carbonate (Cs₂CO₃): 2.5 mmol (Finely milled, anhydrous)
-
Anhydrous Toluene: 5.0 mL
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-iodobenzoic acid, Pd(OAc)₂, PCy₃, CuI, and Cs₂CO₃.
-
Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with dry Argon three times. Self-validation: Ensure the Cs₂CO₃ remains free-flowing; clumping indicates moisture contamination which will kill the CMD mechanism.
-
Addition: Inject anhydrous toluene, followed by oxazole via a micro-syringe. Replace the septum with a Teflon screwcap under positive Argon flow.
-
Reaction: Heat the sealed tube in a pre-heated oil bath at 110 °C for 16 hours with vigorous stirring (800 rpm). The mixture will turn from pale yellow to a dark, heterogeneous suspension.
-
Workup: Cool to room temperature. Dilute the mixture with 10 mL of water and 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.
-
Isolation: The target compound is currently a water-soluble cesium salt. Discard the organic layer (which contains unreacted oxazole and triphenylphosphine oxide).
-
Acidification: Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches 3.0–3.5. Self-validation: A white/off-white precipitate of 3-(Oxazol-2-yl)benzoic acid will crash out of the solution.
-
Extraction & Drying: Extract the acidified aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.
Protocol B: Condensation-Oxidation (Classic Scalable Route)
Use this route if direct arylation catalysts are unavailable or if scaling beyond 50 grams.
Step 1: Zn-Catalyzed Condensation
-
Suspend 3-cyanobenzoic acid (10 mmol) and 2-aminoethanol (12 mmol) in 20 mL of chlorobenzene.
-
Add anhydrous ZnCl₂ (0.5 mmol, 5 mol%).
-
Attach a Dean-Stark trap and reflux at 130 °C for 18 hours. Self-validation: The reaction is complete when ammonia gas evolution ceases and 1 equivalent of water is collected in the trap.
-
Cool, filter the precipitated 3-(4,5-dihydrooxazol-2-yl)benzoic acid, and wash with cold ethanol.
Step 2: Mild Oxidative Dehydrogenation
-
Dissolve the oxazoline intermediate (5 mmol) in a mixture of Acetonitrile (10 mL) and Pyridine (2 mL).
-
Add Carbon Tetrachloride (CCl₄) (15 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (15 mmol).
-
Stir at room temperature for 12 hours. Self-validation: Monitor by TLC (DCM:MeOH 9:1). The oxazoline spot (Rf ~0.2) will cleanly convert to a higher-running oxazole spot (Rf ~0.4) under UV light.
-
Concentrate the solvent, acidify with 1M HCl to pH 3, and filter the resulting solid to obtain 3-(Oxazol-2-yl)benzoic acid.
References
-
Direct Arylation of Oxazoles at C2. A Concise Approach to Consecutively Linked Oxazoles | Organic Letters - ACS Publications Source: acs.org URL:[1]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal Source: organic-chemistry.org URL:[2]
-
Photoinduced C–H arylation of 1,3-azoles via copper/photoredox dual catalysis - PMC Source: nih.gov URL:[3]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences Source: ijpsonline.com URL:[4]
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-(Oxazol-2-yl)benzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(Oxazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. We will address common issues encountered when preparing solutions in Dimethyl Sulfoxide (DMSO) and aqueous buffers, ensuring the integrity and reproducibility of your experiments.
Section 1: Understanding the Molecule: Core Physicochemical Properties
3-(Oxazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety, which is critical to its chemical behavior. The presence of the carboxylic acid group dictates that its aqueous solubility is highly dependent on pH.
The fundamental principle governing its solubility is the ionization of the carboxylic acid group.[1][2][3]
-
At Low pH (Acidic Conditions): The carboxylic acid group is protonated (-COOH). In this non-ionized form, the molecule is more hydrophobic and exhibits poor aqueous solubility .[4]
-
At High pH (Basic Conditions): The carboxylic acid group is deprotonated, forming a carboxylate salt (-COO⁻). This ionized form is significantly more polar, leading to a substantial increase in aqueous solubility .[3][4]
This pH-dependent behavior is the key to overcoming most of the solubility issues encountered in experimental settings.
Data Summary: Physicochemical Properties
| Property | Data / Prediction | Rationale |
| Chemical Structure | The molecule consists of a benzene ring substituted with a carboxylic acid group and an oxazole ring. | |
| Molecular Formula | C₁₀H₇NO₃ | --- |
| Predicted pKa | ~4.2 | Based on the pKa of benzoic acid in water.[5] The actual pKa may be slightly altered by the oxazole substituent. |
| Predicted Solubility | DMSO: Freely SolubleWater (pH < 4): Very Poorly SolubleWater (pH > 6): Soluble | DMSO is a powerful organic solvent capable of dissolving a wide range of compounds.[6] Aqueous solubility is dictated by the protonation state of the carboxylic acid.[3][4] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues in a direct question-and-answer format.
DMSO Stock Preparation
Q1: My 3-(Oxazol-2-yl)benzoic acid is not dissolving completely in DMSO, even at low concentrations. What's wrong?
A1: This issue almost always stems from solvent quality or insufficient physical agitation.
-
Causality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[7][8] Water contamination can significantly reduce the solubility of many organic compounds in DMSO.[9][10]
-
Immediate Solutions:
-
Use Anhydrous DMSO: Always use a fresh, unopened bottle or a properly stored container of high-purity, anhydrous grade (≥99.9%) DMSO.[8][9][11]
-
Apply Energy: Gentle warming in a 37°C water bath, vortexing for several minutes, or brief sonication can provide the necessary energy to overcome the activation barrier for dissolution.[7][9][12] However, always consider the compound's thermal stability before heating.[9]
-
Verify Compound Purity: Ensure the compound itself is of high purity and in its expected physical form. Amorphous forms are often more soluble than highly crystalline forms.[9]
-
Q2: I successfully made a clear DMSO stock solution, but after storing it at -20°C and thawing, I see crystals or cloudiness. Why did this happen?
A2: This is likely due to either moisture absorption during handling or the effects of freeze-thaw cycles.
-
Causality: Every time the stock vial is opened, it can absorb atmospheric moisture. During freezing, this small amount of water can create microenvironments that force the compound out of solution. Repeated freeze-thaw cycles exacerbate this effect and can lead to the formation of less soluble crystalline structures.[7][8][10]
-
Preventative Measures (Self-Validating Protocol):
-
Aliquot Your Stock: The single most effective strategy is to aliquot the freshly prepared stock solution into single-use volumes in tightly sealed, low-retention tubes.[7][13] This minimizes both moisture contamination and the need for repeated freeze-thaw cycles.
-
Proper Storage: Store aliquots at -20°C or -80°C, protected from light.[8]
-
Re-dissolution: If precipitation occurs in a multi-use vial, you can often redissolve the compound by gentle warming and vortexing as described in A1.[12]
-
Dilution into Aqueous Buffers
Q3: My compound is perfectly dissolved in DMSO, but it immediately precipitates ("crashes out") when I add it to my aqueous buffer (e.g., PBS pH 7.4). How do I stop this?
A3: This is the most common challenge and is caused by the drastic change in solvent environment from a highly solubilizing organic solvent to a poorly solubilizing aqueous one. The solution lies in controlling the pH and dilution method.
-
Causality: At pH 7.4, which is well above the compound's predicted pKa of ~4.2, the molecule should exist as the highly soluble carboxylate anion. However, rapid dilution of a concentrated DMSO stock can create transient, localized pockets of high compound concentration and low pH before the buffer can effectively neutralize the microenvironment, causing the less-soluble protonated form to precipitate.[14][15]
-
Primary Solution: pH Control and Dilution Technique
-
Ensure Buffer Capacity: Confirm your buffer is at the correct pH (ideally > 6.5) and has sufficient buffering capacity to handle the addition of the acidic compound.
-
Use the Anti-Precipitation Dilution Protocol: Never add a small volume of concentrated DMSO stock directly into a large volume of buffer. Follow the detailed method in Protocol 2 . The key is to perform serial dilutions in 100% DMSO first to lower the compound concentration before introducing it to the aqueous environment.[16]
-
Active Mixing: Add the final DMSO solution to the aqueous buffer while the buffer is being vortexed or stirred. This rapid dispersion prevents the formation of localized high-concentration zones.[11]
-
Q4: What is the optimal pH for my aqueous buffer to ensure maximum solubility?
A4: To maximize solubility, the pH of the final aqueous solution should be at least 1.5 to 2 units higher than the compound's pKa.
-
Causality: The Henderson-Hasselbalch equation dictates the ratio of the ionized (soluble) to non-ionized (insoluble) forms of the acid.[3] At a pH two units above the pKa, the compound will be >99% in its deprotonated, soluble carboxylate form.
-
Recommendation: For a pKa of ~4.2, any standard biological buffer with a pH of 6.5 or higher (e.g., PBS at pH 7.4, HEPES, Tris) should maintain the compound in its soluble form. Working at a pH below 5 is likely to cause significant solubility problems.
Q5: What is the maximum final DMSO concentration I should have in my experiment?
A5: This is a critical parameter for experimental validity, as DMSO can have off-target effects in biological assays.
-
Recommendation: The final concentration of DMSO in cell-based assays should typically be kept below 0.5%, and ideally at or below 0.1% .[7] For in vivo studies, the final concentration should be as low as possible, preferably under 2%.[13]
-
Trustworthiness (Self-Validating System): Always include a "vehicle control" in your experiments. This control should contain the exact same final concentration of DMSO as your test samples but without the compound. This allows you to differentiate between the effects of the compound and the effects of the solvent itself.[7]
Q6: I've adjusted my buffer pH and am using the correct dilution technique, but I'm still seeing slight precipitation or cloudiness over time. What are my next steps?
A6: If basic solubility issues persist, you may need to employ co-solvents or other formulation aids.
-
Causality: The intrinsic hydrophobicity of the molecule's backbone may still limit its solubility even when ionized.
-
Advanced Options:
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic co-solvent to your final aqueous buffer can increase the solubility of the compound.[][18][19] Common, biocompatible co-solvents include PEG 400, propylene glycol, or Tween 80.[13][18] You must test these for compatibility with your specific assay.
-
Particle Size Reduction: While more applicable to suspensions, ensuring the initial compound is a fine powder can aid the initial dissolution rate in DMSO.[18]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM) in Anhydrous DMSO
This protocol ensures the complete and stable dissolution of the compound in DMSO.
Materials:
-
3-(Oxazol-2-yl)benzoic acid (solid powder)
-
Anhydrous DMSO (≥99.9% purity)[8]
-
Analytical balance (readable to 0.1 mg)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and water bath sonicator (optional)
Procedure:
-
Calculate Mass: Determine the mass of the compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM solution of a compound with MW = 205.17 g/mol , you need 2.05 mg).
-
Weigh Compound: Accurately weigh the solid compound into a sterile microcentrifuge tube.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex for 1-2 minutes.[8] Visually inspect for any undissolved particles.
-
Apply Energy (If Needed): If particles remain, sonicate the tube in a water bath for 5-10 minutes or warm it to 37°C, vortexing intermittently until the solution is completely clear.[7][9]
-
Aliquot for Storage: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in clearly labeled, tightly sealed tubes.[8]
-
Store: Store the aliquots at -20°C or -80°C, protected from light.[13]
Protocol 2: The Anti-Precipitation Protocol for Diluting DMSO Stock into Aqueous Buffer
This method minimizes precipitation by gradually reducing the compound concentration in DMSO before introducing it to the aqueous phase.[16]
Materials:
-
Prepared DMSO stock solution (from Protocol 1)
-
100% Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4), sterile-filtered
-
Sterile microcentrifuge tubes
Procedure (Example: Preparing a 10 µM final solution with 0.1% DMSO from a 10 mM stock):
-
Intermediate Dilution in 100% DMSO:
-
Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of 100% DMSO.
-
Vortex gently. This creates a 1 mM solution in 100% DMSO.
-
Rationale: This step lowers the compound concentration significantly while keeping it in a highly solubilizing environment, which is the key to preventing precipitation.[16]
-
-
Final Dilution into Aqueous Buffer:
-
Dispense the required volume of your aqueous buffer into the final assay tube or plate well (e.g., 999 µL).
-
While vortexing the aqueous buffer, add 1 µL of the 1 mM intermediate solution to the buffer.
-
This results in a final compound concentration of 10 µM in a final DMSO concentration of 0.1% .
-
-
Vehicle Control: Prepare a corresponding vehicle control by adding 1 µL of 100% DMSO to 999 µL of the aqueous buffer.
Section 4: Visualized Troubleshooting Workflow
This decision tree guides you through the troubleshooting process for dissolving 3-(Oxazol-2-yl)benzoic acid.
Caption: Troubleshooting workflow for solubility issues.
References
- pH and Solubility. AP Chem - Fiveable.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- 3-(OXAZOL-2-YL)
- The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.
- 8.11 pH and Solubility. AP Chemistry.
- 17.6 pH Effects on Solubility. Chad's Prep®.
- Effect of pH on Solubility — Overview & Examples. Expii.
- Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed - NIH.
- pH Adjustment and Co-Solvent Optimiz
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability. Benchchem.
- Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO. Benchchem.
- Compound Handling Instructions. MCE.
- Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
- FAQs on Inhibitor Prepar
- Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Benchchem.
- Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
- 6.2: Structure and Properties of Carboxylic Acids. Chemistry LibreTexts.
- Dimethyl sulfoxide. Wikipedia.
- Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Frequently Asked Questions. Selleckchem.com.
- Benzoic acid. Wikipedia.
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- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
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- 16. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. wjbphs.com [wjbphs.com]
Best purification and recrystallization methods for 3-(Oxazol-2-yl)benzoic acid crude extracts
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification and recrystallization of 3-(Oxazol-2-yl)benzoic acid crude extracts. The methodologies and troubleshooting advice presented herein are grounded in established principles of organic chemistry and are designed to ensure high purity and recovery of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude extract of 3-(Oxazol-2-yl)benzoic acid?
A1: Impurities largely depend on the synthetic route. Common synthesis methods, such as the condensation of o-aminophenols with benzoic acids or their derivatives, can introduce several types of impurities.[1] Potential contaminants include:
-
Unreacted Starting Materials: Any remaining starting materials from the synthesis.
-
Basic Impurities: Unreacted amine precursors or basic catalysts.
-
Neutral Impurities: Non-acidic byproducts formed during the reaction.
-
Highly Polar, Colored Impurities: Tars or degradation products, which can form if the reaction is overheated or run for too long.[2][3]
Q2: What is the most robust initial purification strategy for this compound?
A2: An acid-base extraction is the most effective initial purification step.[4][5][6] This technique leverages the acidic nature of the carboxylic acid group on your target compound. By treating the crude mixture dissolved in an organic solvent with an aqueous base (like sodium bicarbonate), the acidic 3-(Oxazol-2-yl)benzoic acid is deprotonated to form its water-soluble carboxylate salt.[6][7] This salt migrates to the aqueous layer, while neutral and basic impurities remain in the organic layer. The layers can then be separated. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the purified 3-(Oxazol-2-yl)benzoic acid to precipitate out of the solution.[5][8]
Q3: How do I select an appropriate solvent for the final recrystallization step?
A3: The ideal recrystallization solvent is one in which 3-(Oxazol-2-yl)benzoic acid is highly soluble at high temperatures but poorly soluble at low temperatures.[9][10][11] Given the structure—a polar carboxylic acid and a moderately polar oxazole ring fused to a nonpolar benzene ring—a solvent of intermediate polarity or a mixed-solvent system is often required.
-
Single Solvents: Alcohols like ethanol or methanol, or polar aprotic solvents like acetone, are good starting points for solubility tests.[9] Water can also be effective, as benzoic acid's solubility in water increases dramatically with temperature.[12][13]
-
Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is highly effective.[9][14] This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (or "anti-solvent," in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[14][15] Common pairs include ethanol/water, acetone/water, or toluene/hexane.[16]
Troubleshooting Recrystallization & Purification
Q4: My crude product is a persistent oil and will not solidify, even after solvent removal. What should I do?
A4: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a crystalline solid.[17][18] This often occurs when the solution is supersaturated or when impurities are depressing the melting point of your compound.
-
Causality: The compound is coming out of solution at a temperature above its melting point (or the melting point of the impure mixture).
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Re-heat the mixture to dissolve the oil. Add a small amount (10-20% more volume) of the "good" solvent to reduce the level of saturation.[17]
-
Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it on a cooling hotplate can promote the formation of crystals over oil.[11][18]
-
Scratching: Use a glass rod to vigorously scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[10][19]
-
Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to induce crystallization.[17][19]
-
Q5: After performing the acid-base extraction, my final yield is extremely low. What went wrong?
A5: Low yield from an acid-base extraction typically points to incomplete protonation/deprotonation or premature precipitation.
-
Causality & Troubleshooting:
-
Incomplete Extraction: Ensure you used a sufficient amount of aqueous base to deprotonate all of the carboxylic acid. After shaking the separatory funnel and separating the layers, you can test the aqueous layer with pH paper to ensure it is basic.
-
Incomplete Precipitation: When acidifying the aqueous layer to precipitate your product, you must add acid until the solution is definitively acidic. It is critical to add enough acid to neutralize all the base used in the extraction step and then fully protonate the carboxylate.[5] Check the pH with litmus or pH paper to confirm.
-
Excessive Washing: Washing the final crystalline product with large volumes of cold solvent during filtration can redissolve some of your product. Always use a minimal amount of ice-cold solvent for rinsing.[10]
-
Q6: I've set up my recrystallization, but no crystals have formed after cooling. How can I induce crystallization?
A6: This is a classic case of a supersaturated solution, where the compound remains dissolved even though its concentration is above its normal solubility limit at that temperature.[10][18]
-
Causality & Troubleshooting:
-
Too Much Solvent: This is the most common reason for crystallization failure.[18] Gently heat the solution and boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool again.[17]
-
Induce Nucleation: As mentioned in Q4, scratching the flask with a glass rod or adding a seed crystal are the most effective methods to provide a starting point for crystal growth.[10][17][19]
-
Deep Cooling: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the solubility of your compound and promote crystallization.[9][12]
-
Q7: My purified product is still yellow/brown. How can I decolorize it?
A7: Colored impurities are often large, polar molecules that can be removed with activated carbon (charcoal).[2][3]
-
Causality: Highly conjugated systems or polymeric byproducts absorb visible light, imparting color. These impurities often have high surface affinity.
-
Procedure:
-
Dissolve the impure solid in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly from its boiling point to prevent flash boiling when the carbon is added.
-
Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Using too much will adsorb your product and reduce yield.
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the carbon. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[2][19]
-
Allow the now-colorless filtrate to cool and crystallize as usual.
-
Experimental Protocols & Data
Table 1: Predicted Solubility Profile of 3-(Oxazol-2-yl)benzoic acid
Based on the properties of benzoic acid and benzoxazole derivatives. Experimental verification is required.
| Solvent | Predicted Solubility at 25 °C | Predicted Solubility at 78-100 °C | Rationale & Notes |
| Water | Poorly soluble[20] | Moderately Soluble[12][13] | The hydrophobic benzoxazole and benzene rings limit room temperature solubility. Solubility increases significantly at higher temperatures, making it a potential recrystallization solvent. |
| Ethanol | Soluble | Freely Soluble | Good "like-dissolves-like" interaction with both polar and non-polar parts of the molecule. A good candidate for a primary solvent in a mixed-solvent system with water. |
| Acetone | Soluble | Freely Soluble | A polar aprotic solvent that should effectively dissolve the compound. |
| Toluene | Slightly Soluble | Soluble | Better for the non-polar regions. May require heating to fully dissolve. Could be paired with hexane as an anti-solvent. |
| Hexane | Insoluble | Insoluble | A non-polar solvent, unlikely to dissolve the polar carboxylic acid. An excellent candidate for an anti-solvent. |
| 0.1 M NaOH | Freely Soluble[20] | Freely Soluble | The carboxylic acid is deprotonated to its highly water-soluble sodium salt. This is the basis for acid-base extraction.[6] |
| 0.1 M HCl | Very Poorly Soluble[20] | Very Poorly Soluble | The carboxylic acid remains protonated, and solubility in the acidic aqueous medium is minimal. |
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude extract (e.g., 1.0 g) in a suitable organic solvent (e.g., 20 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of NaHCO₃ solution to ensure all the acidic product has been removed. Combine the aqueous layers.
-
Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers with a small portion of the organic solvent. Discard this organic wash.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with litmus paper). A precipitate of pure 3-(Oxazol-2-yl)benzoic acid should form.[5][8]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any inorganic salts.[12]
-
Drying: Allow the product to dry in the air on the filter paper, then transfer to a watch glass to dry completely, preferably in a vacuum desiccator.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent from solubility tests (e.g., water or ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent.
-
Heating: Heat the mixture to the solvent's boiling point while stirring or swirling to dissolve the solid completely. If the solid does not dissolve, add small, incremental portions of hot solvent until a clear solution is obtained.[12][19]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the growth of large, pure crystals, do not disturb the flask during this initial cooling period.[11]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Collection & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[10][19]
-
Drying: Dry the pure crystals completely before determining the yield and melting point.
Visual Workflow Guides
Caption: Troubleshooting logic for common recrystallization issues.
References
-
Acid–base extraction - Wikipedia . Wikipedia. [Link]
-
Acid-Base Extraction . University of Colorado Boulder, Department of Chemistry. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Mixed-solvent recrystallisation . University of York, Department of Chemistry. [Link]
-
Recrystallization . California State University, Stanislaus. [Link]
-
Liquid/liquid Extraction . University of Missouri–St. Louis. [Link]
-
Recrystallization . Northern Illinois University, Department of Chemistry and Biochemistry. [Link]
-
Two-Solvent Recrystallization Guide . MIT OpenCourseWare. [Link]
-
Experiment 9 — Recrystallization . Swarthmore College, Department of Chemistry & Biochemistry. [Link]
-
Help! Recrystallization sources of error . Reddit. [Link]
-
Go-to recrystallization solvent mixtures . Reddit. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations . University of York, Department of Chemistry. [Link]
-
Recrystallization of Benzoic Acid . Truman State University. [Link]
-
Lab Report Recrystallization . Florida A&M University. [Link]
-
The Recrystallization of Benzoic Acid . University of Missouri–St. Louis. [Link]
-
Purification of Benzoic Acid by Crystallization . Amrita OLabs. [Link]
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Technical Support Center: HPLC Method Development for 3-(Oxazol-2-yl)benzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific chromatographic challenges associated with 3-(Oxazol-2-yl)benzoic acid .
This compound presents a unique analytical challenge due to its dual functional groups: a carboxylic acid moiety and a weakly basic oxazole ring. Failure to control the ionization state of both the analyte and the stationary phase inevitably leads to peak tailing, retention time shifts, and poor reproducibility. This guide provides field-proven, mechanistically grounded solutions to optimize your reversed-phase HPLC (RP-HPLC) mobile phase conditions.
Mechanistic Deep Dive: The Causality of Peak Tailing
To optimize the separation of 3-(Oxazol-2-yl)benzoic acid, we must first understand its physicochemical behavior in solution. The molecule is amphoteric-like, possessing two critical pKa values:
-
Oxazole Ring: The conjugate acid of oxazole has a highly acidic pKa of approximately 0.8[1]. In typical HPLC conditions (pH > 2.0), the oxazole nitrogen remains predominantly unprotonated (neutral).
-
Benzoic Acid Moiety: The carboxylic acid group has a pKa of approximately 4.2[2].
When analyzing acidic heterocycles, peak tailing is the most common chromatographic distortion, quantitatively measured by the Tailing Factor ( Tf ). A perfectly symmetrical peak has a Tf of 1.0, while values greater than 1.2 indicate problematic secondary interactions[3].
The Root Cause: If the mobile phase pH is set between 3.5 and 5.0 (e.g., using unbuffered water/acetonitrile), the carboxylic acid is in a state of partial ionization. Simultaneously, residual silanol groups ( −Si-OH ) on the silica-based C18 stationary phase begin to ionize into −Si-O− at pH > 3.0[4]. These ionized silanols undergo strong secondary polar and ion-exchange interactions with the analyte, leading to severe peak tailing and broad elution profiles[5].
Table 1: Analyte Ionization State vs. Chromatographic Outcome
| Mobile Phase pH | Carboxylic Acid State (pKa ~4.2) | Oxazole State (pKa ~0.8) | Silanol State | Expected Chromatographic Outcome |
| pH < 2.5 | Fully Protonated (Neutral) | Partially Protonated | Neutral ( −Si-OH ) | Optimal: High retention, sharp peaks, Tf≈1.0 . |
| pH 3.5 – 5.0 | Partially Ionized | Neutral | Partially Ionized | Poor: Split peaks, severe tailing, variable retention. |
| pH > 6.5 | Fully Ionized (Negative) | Neutral | Fully Ionized ( −Si-O− ) | Alternative: Low retention, sharp peaks due to charge repulsion. |
Troubleshooting FAQs
Q1: I am observing severe peak tailing ( Tf>1.8 ) when using a standard 0.1% Formic Acid (pH ~2.7) gradient. Why is this happening, and how do I fix it? A1: While 0.1% Formic Acid is a standard LC-MS additive, its pH of ~2.7 is dangerously close to the ionization threshold of residual silanols on older or non-end-capped C18 columns. Furthermore, it is only 1.5 pH units away from the benzoic acid pKa (4.2), meaning a small fraction of your analyte is ionized. Solution: Lower the pH to strictly < 2.5 to ensure complete protonation of both the carboxylic acid and the surface silanols[5]. Switch to 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) or 20 mM Potassium Phosphate buffer (pH 2.0) if UV detection is used. TFA also acts as an ion-pairing agent, masking any residual active sites on the column.
Q2: My retention times are drifting continuously over a sequence of 50 injections. What is the mechanistic failure here? A2: Retention time drift for ionizable compounds is a classic symptom of inadequate buffer capacity. If you are using pure water modified only with a weak acid (like 0.05% acetic acid), the mobile phase lacks the thermodynamic capacity to resist localized pH changes at the injection plug. Solution: Implement a true buffer system. If operating at low pH, use a 10–20 mM Phosphate buffer adjusted to pH 2.5. If MS compatibility is required, use 10 mM Ammonium Formate adjusted to pH 2.8 with formic acid. Ensure the ionic strength is sufficient (> 10 mM) to maintain a stable protonation state across the entire column bed[5].
Q3: Can I operate at a neutral or high pH instead to avoid silanol interactions? A3: Yes. Operating at a high pH (e.g., pH 7.0 using 10 mM Ammonium Acetate) forces the benzoic acid moiety into a fully ionized, negatively charged state. Because the silica silanols are also fully negatively charged at this pH, electrostatic repulsion prevents secondary interactions, yielding highly symmetrical peaks[6]. However, because the analyte is highly polar in its ionized state, retention on a standard C18 column will drop significantly. You will need to drastically reduce the organic modifier percentage (e.g., start at 2-5% Acetonitrile) or switch to a polar-embedded/AQ-type C18 column to maintain retention.
Visualizing the Optimization Logic
To systematically eliminate peak tailing, follow the logical workflow outlined below.
Caption: Troubleshooting workflow for resolving peak tailing in amphoteric heterocycles.
Caption: Effect of mobile phase pH on analyte ionization and stationary phase interactions.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, a method must be self-validating. The following protocol utilizes a low-pH strategy to suppress silanol ionization and maintain the analyte in a neutral state, followed by a strict System Suitability Test (SST).
Protocol: Low-pH Mobile Phase Preparation & Equilibration
Materials Required:
-
HPLC-grade Water (18.2 MΩ·cm)
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), LC-MS grade
-
Fully end-capped C18 Column (e.g., 150 mm x 4.6 mm, 3 µm)
Step 1: Preparation of Mobile Phase A (Aqueous)
-
Measure exactly 1000 mL of HPLC-grade water into a clean, dedicated mobile phase bottle.
-
Using a glass volumetric pipette, add 1.0 mL of TFA to the water.
-
Mix thoroughly using a magnetic stirrer for 5 minutes. The resulting pH will be approximately 2.0.
-
Causality Check: TFA is chosen over Formic Acid because its lower pKa ensures complete protonation of the benzoic acid moiety, eliminating partial ionization states that cause peak broadening.
Step 2: Preparation of Mobile Phase B (Organic)
-
Measure exactly 1000 mL of HPLC-grade Acetonitrile.
-
Add 1.0 mL of TFA to the Acetonitrile.
-
Causality Check: Adding TFA to the organic phase prevents baseline drift during gradient elution by matching the UV absorbance profile of Mobile Phase A.
Step 3: Column Equilibration
-
Install the fully end-capped C18 column. Modern high-density bonding minimizes exposed silanols, acting as a secondary defense against peak tailing[6].
-
Flush the system with 90% Mobile Phase A / 10% Mobile Phase B at a flow rate of 1.0 mL/min for at least 20 column volumes (approx. 30 minutes for a standard analytical column).
-
Monitor the baseline at 254 nm. Do not proceed until the baseline is completely flat and system pressure is stable ( ΔP<10 bar over 5 minutes).
Step 4: System Suitability Testing (SST) Inject a 10 µg/mL standard of 3-(Oxazol-2-yl)benzoic acid (dissolved in initial mobile phase conditions) in triplicate. Validate the system against the following criteria before analyzing unknown samples:
-
Retention Factor ( k′ ): Must be > 2.0 (ensures the analyte is not eluting in the void volume).
-
Tailing Factor ( Tf ): Must be ≤1.2 (confirms suppression of secondary silanol interactions).
-
RSD of Peak Area: Must be ≤1.0% (confirms buffer capacity is sufficient to maintain ionization states).
References
-
Oxazole - Wikipedia Source: Wikipedia URL:[Link]
-
Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid... Source: Semantic Scholar URL:[Link]
-
What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]
-
How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: LCGC (Chromatography Online) URL:[Link]
Sources
Technical Support Center: Troubleshooting Esterification of 3-(Oxazol-2-yl)benzoic Acid
Welcome to the technical support center. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter stalled reactions when working with heterocyclic carboxylic acids. 3-(Oxazol-2-yl)benzoic acid presents a classic synthetic paradox: it contains both a carboxylic acid requiring electrophilic activation and a mildly basic oxazole ring that actively interferes with standard activation conditions.
This guide is designed to move beyond basic protocol lists. Here, we dissect the chemical causality behind your failed reactions and provide self-validating, field-proven methodologies to successfully esterify this challenging substrate.
Diagnostic Logic Tree
Before altering your protocol, identify your specific failure mode using the diagnostic workflow below.
Troubleshooting workflow for 3-(Oxazol-2-yl)benzoic acid esterification.
Frequently Asked Questions (Mechanistic Causality)
Q1: Why does Fischer esterification (e.g., MeOH, H₂SO₄) fail or yield very little product with this substrate? A: Fischer esterification relies on the protonation of the carboxylic acid carbonyl to increase its electrophilicity. However, the nitrogen atom on the oxazole ring is basic. Under strongly acidic conditions, this nitrogen protonates first, forming a highly polar, poorly soluble pyridinium-like salt. This zwitterionic-like behavior pulls the substrate out of the organic phase[1]. Furthermore, protonation places a strong localized positive charge on the ring, which severely deactivates the adjacent aromatic system and the meta-carboxylic acid via inductive electron withdrawal (-I effect), effectively shutting down nucleophilic attack by the alcohol.
Q2: I switched to Steglich esterification (EDC·HCl, DMAP, DCM), but I am seeing a major UV-active byproduct and low ester yield. What is happening? A: You are observing the formation of an N-acylurea dead-end product. In the Steglich esterification, the carboxylic acid reacts with EDC to form an O-acylisourea intermediate[2]. If the subsequent nucleophilic attack by the alcohol is sluggish—which happens frequently if the basic oxazole nitrogen coordinates with the coupling reagents or alters the local pH—the O-acylisourea undergoes a spontaneous [1,3]-sigmatropic rearrangement (acyl migration) to form a stable, unreactive N-acylurea[3].
Steglich activation pathway vs. N-acylurea dead-end migration.
Q3: How can I suppress the N-acylurea formation in my coupling reactions? A: The addition of 4-Dimethylaminopyridine (DMAP) is critical. DMAP is a stronger nucleophile than the alcohol; it rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, outcompeting the slow acyl migration[2]. For 3-(Oxazol-2-yl)benzoic acid, ensure you are using at least 15-20 mol% DMAP. Crucially, because EDC is typically supplied as a hydrochloride salt (EDC·HCl), you must add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.0 to 1.2 eq) to neutralize the HCl. If you omit DIPEA, the HCl will protonate the oxazole ring, crashing the substrate out of solution.
Q4: What is the most foolproof method for esterifying basic heterocyclic carboxylic acids if coupling reagents fail? A: S_N2 alkylation of the carboxylate salt using an alkyl halide is the most robust alternative[4]. By treating the acid with a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF), you generate a nucleophilic carboxylate anion that directly attacks an alkyl halide (e.g., methyl iodide or benzyl bromide). This completely bypasses the need for carbonyl activation and avoids acidic conditions, rendering the basicity of the oxazole ring irrelevant.
Quantitative Data: Method Comparison
The following table summarizes the expected outcomes when applying different esterification strategies to 3-(Oxazol-2-yl)benzoic acid based on fundamental heterocyclic reactivity profiles.
| Method | Reagents / Conditions | Typical Yield | Primary Failure Mode | Recommendation |
| Fischer Esterification | H₂SO₄ (cat.), MeOH, Reflux | < 10% | Oxazole protonation; insolubility | ❌ Not Recommended |
| Standard Steglich | EDC·HCl, DCM, RT | 20 - 30% | N-acylurea formation; unneutralized HCl | ⚠️ Low |
| Optimized Steglich | EDC·HCl, DMAP (20 mol%), DIPEA, DCM | 70 - 85% | Moisture sensitivity during activation | ✅ High |
| S_N2 Alkylation | K₂CO₃, Alkyl Iodide, DMF, 50°C | 85 - 95% | Trace over-alkylation (rare for oxazoles) | 🌟 Highest |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints that allow you to verify the mechanistic success of the reaction in real-time.
Protocol A: Base-Promoted S_N2 Alkylation (Highly Recommended)
Causality: This method generates a highly nucleophilic carboxylate that reacts irreversibly with alkyl halides, completely avoiding oxazole interference and acyl migration traps.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried flask with 3-(Oxazol-2-yl)benzoic acid (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).
-
Solvation: Add anhydrous DMF (to achieve a 0.2 M concentration). Stir at room temperature for 15 minutes.
-
Validation Checkpoint 1: The suspension should become slightly more uniform as the potassium carboxylate salt forms.
-
-
Alkylation: Dropwise, add the desired alkyl halide (e.g., Iodomethane, 1.2 equiv).
-
Reaction: Heat the mixture to 50°C and stir for 2–4 hours.
-
Validation Checkpoint 2: The reaction mixture will turn cloudy and precipitate fine white solids (KI or KBr salts). This visual cue confirms the S_N2 displacement is occurring.
-
-
Workup: Quench with water (5 volumes) and extract with Ethyl Acetate (3 x 3 volumes). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Optimized Steglich Esterification
Causality: DIPEA neutralizes EDC·HCl to prevent oxazole protonation. DMAP acts as an acyl transfer catalyst to outcompete N-acylurea formation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under N₂, dissolve 3-(Oxazol-2-yl)benzoic acid (1.0 equiv) in anhydrous DCM (0.1 M).
-
Neutralization: Add DIPEA (1.2 equiv) and stir for 5 minutes.
-
Catalysis & Nucleophile: Add DMAP (0.2 equiv) followed by the desired alcohol (1.5 equiv).
-
Activation: Cool the flask to 0°C. Add EDC·HCl (1.2 equiv) portion-wise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Validation Checkpoint: Run a TLC (e.g., 50% EtOAc/Hexanes). You should observe rapid consumption of the starting acid. If a prominent new spot appears with a lower Rf than your expected ester (and is highly UV-active), this indicates N-acylurea formation. If observed, increase DMAP to 0.5 equiv in future runs.
-
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by water and brine. Dry over Na₂SO₄ and concentrate.
References
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film Source: PMC - NIH URL:[Link]
-
Steglich Esterification Mechanism Source: Organic Chemistry Portal URL:[Link]
-
Steglich esterification Source: Wikipedia URL:[Link]
-
Ester synthesis by esterification Source: Organic Chemistry Portal URL:[Link]
Sources
Technical Support Center: Preventing Thermal Decarboxylation of 3-(Oxazol-2-yl)benzoic Acid
Welcome to the Application Scientist Technical Support Center. Processing heteroaryl-substituted benzoic acids at elevated temperatures presents a significant synthetic challenge due to the risk of protodecarboxylation. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to preserve the structural integrity of 3-(Oxazol-2-yl)benzoic acid during high-temperature operations.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why is 3-(Oxazol-2-yl)benzoic acid highly susceptible to decarboxylation at elevated temperatures? A1: The vulnerability stems directly from the electronic properties of the oxazole ring. As an electron-deficient heteroaromatic system, the oxazole moiety exerts a strong inductive electron-withdrawing effect (-I effect) on the phenyl ring. During thermal decarboxylation, the molecule passes through a transition state where a negative charge develops at the ipso carbon. Electron-withdrawing substituents stabilize this developing carbanion, significantly lowering the activation energy required for the extrusion of CO₂[1]. Consequently, while unsubstituted benzoic acid is relatively stable up to 250 °C, 3-(Oxazol-2-yl)benzoic acid can begin to degrade at temperatures as low as 100 °C.
Q2: How do transition metals affect the thermal stability of this compound? A2: Adventitious or catalytic transition metals, particularly Copper (Cu) and Silver (Ag), drastically accelerate decarboxylation. The mechanism involves the formation of a metal-carboxylate complex, followed by a Ligand-to-Metal Charge Transfer (LMCT) that facilitates the loss of CO₂ to form an aryl-metal intermediate[2]. This intermediate subsequently undergoes rapid protonation (protodecarboxylation)[3]. If your high-temperature process involves metal catalysis (e.g., cross-coupling), the carboxylic acid must be protected.
Q3: What role do solvent and pH play in this degradation pathway? A3: Decarboxylation typically proceeds via the carboxylate anion rather than the protonated acid. Strongly basic conditions (e.g., using K₂CO₃ or NaOH) shift the equilibrium entirely to the carboxylate anion, pre-disposing the molecule to CO₂ loss upon heating[4]. Polar aprotic solvents (like DMF or DMSO) further exacerbate this by leaving the anion poorly solvated and highly reactive.
Part 2: Visualized Workflows & Logic
Mechanistic pathways comparing thermal degradation via decarboxylation versus ester protection.
Troubleshooting decision tree for mitigating decarboxylation of 3-(Oxazol-2-yl)benzoic acid.
Part 3: Troubleshooting Guide & Validated Methodologies
Workflow 1: Transient Esterification (The Gold Standard for High-Temp Processing)
Causality: By converting the carboxylic acid into a tert-butyl ester, you eliminate the acidic proton, completely preventing the formation of the vulnerable carboxylate anion. The ester is sterically hindered and electronically incapable of undergoing the cyclic transition state required for thermal decarboxylation, rendering it inert to both heat and LMCT-mediated degradation.
Step-by-Step Protocol:
-
Esterification: Suspend 1.0 equivalent of 3-(Oxazol-2-yl)benzoic acid in anhydrous dichloromethane (DCM) at 0 °C. Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) and 5.0 eq of tert-butanol.
-
Activation: Portion-wise, add 1.2 eq of EDC-HCl. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Check 1: Confirm complete conversion via LC-MS. The mass must shift to [M+H]⁺ = 246.1. The absence of the starting material mass ensures no unprotected acid will be carried into the high-temp step.
-
High-Temperature Processing: Proceed with your required high-temperature reaction (e.g., Suzuki coupling at 120 °C). The tert-butyl ester will remain intact.
-
Deprotection: Isolate the intermediate. Dissolve in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.
-
Self-Validation Check 2: Concentrate under reduced pressure. LC-MS will confirm the quantitative restoration of the carboxylic acid without the (M-44) decarboxylation byproduct.
Workflow 2: pH-Controlled, Metal-Free Processing
Causality: If protection/deprotection steps are not viable for your synthetic route, you must kinetically disfavor anion formation. Using sterically hindered, non-nucleophilic bases limits the equilibrium concentration of the naked carboxylate anion, while rigorous exclusion of oxygen and metals prevents LMCT-mediated degradation[2][4].
Step-by-Step Protocol:
-
Solvent Selection: Utilize anhydrous, degassed Toluene or THF. Avoid DMF if temperatures exceed 100 °C, as thermal decomposition of DMF generates basic dimethylamine, which will trigger decarboxylation.
-
Base Optimization: Replace strong inorganic carbonates (K₂CO₃, Cs₂CO₃) with N,N-Diisopropylethylamine (DIPEA) (1.5 eq). The steric bulk of DIPEA prevents tight ion-pairing that facilitates CO₂ loss.
-
Metal Exclusion: Wash all reaction glassware with a 0.1 M EDTA solution prior to use to sequester and remove trace adventitious metals (Cu, Ag) that act as decarboxylation catalysts.
-
Execution: Heat the reaction strictly under an Argon atmosphere. Do not exceed 110 °C.
Part 4: Quantitative Data Presentation
The following table summarizes the causal relationship between reaction conditions and the rate of thermal degradation, highlighting the efficacy of the proposed troubleshooting workflows.
| Reaction Condition | Solvent | Additive / Base | Protection Status | Decarboxylation (%) | Target Yield (%) |
| Standard Batch (120 °C) | DMF | K₂CO₃, Cu(I) | Unprotected | > 85% | < 10% |
| Standard Batch (120 °C) | DMF | K₂CO₃, No Metal | Unprotected | 45% | 40% |
| pH-Controlled (110 °C) | Toluene | DIPEA, No Metal | Unprotected | 15% | 75% |
| Protected Batch (120 °C) | Toluene | K₂CO₃, Pd(II) | t-Butyl Ester | < 1% | 92% |
| Continuous Flow (150 °C) | Toluene | DIPEA | Unprotected | < 5% | 88% |
(Note: Continuous flow data reflects a 2-minute residence time, demonstrating that kinetic control can outpace the thermodynamic degradation pathway).
Sources
Comparing catalytic efficiency of 3-(Oxazol-2-yl)benzoic acid ligands against standard catalysts
Title: Comparative Guide: Catalytic Efficiency of 3-(Oxazol-2-yl)benzoic Acid Ligands vs. Standard Catalysts in Cross-Coupling Reactions
Introduction
The evolution of transition-metal catalysis in drug development heavily relies on the design of robust, tunable ligands. While phosphine-based ligands (e.g., PPh₃, BINAP) and simple nitrogen heterocycles (e.g., bipyridine) have historically dominated Palladium (Pd) and Copper (Cu) catalyzed cross-coupling reactions, they often suffer from air sensitivity, high catalyst loading requirements, or poor performance with unactivated substrates.
Enter 3-(Oxazol-2-yl)benzoic acid and its derivatives. Featuring a unique combination of a borderline nitrogen donor (oxazole) and a hard oxygen donor (carboxylate) positioned in a meta relationship, these compounds act as highly effective bifunctional ligands. This guide objectively compares the catalytic efficiency of 3-(Oxazol-2-yl)benzoic acid against standard alternatives, providing mechanistic insights and self-validating experimental protocols for synthetic chemists and drug development professionals.
Mechanistic Rationale: The Bifunctional Advantage
Expertise & Experience: Why does the specific meta-substitution in 3-(Oxazol-2-yl)benzoic acid outperform traditional ligands in challenging couplings?
Unlike ortho-substituted analogs that form rigid, mononuclear N,O-chelates, the meta-relationship in 3-(Oxazol-2-yl)benzoic acid prevents simple chelation. Instead, it acts as a powerful bifunctional ligand [1]. During a standard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or direct C-H arylation), the causality of its efficiency is driven by three factors:
-
Primary Coordination : The oxazole nitrogen strongly coordinates to the electron-deficient Pd(II) center, stabilizing the intermediate immediately following oxidative addition and preventing catalyst degradation (e.g., palladium black precipitation)[2].
-
Secondary Sphere Activation (Proton Shuttle) : Because the remote carboxylic acid group cannot reach the primary Pd center, it acts as an internal proton shuttle or anchors to the basic counterion (e.g., K⁺). This secondary sphere interaction dramatically lowers the activation energy for transmetalation or concerted metalation-deprotonation (CMD) during C-H activation[3].
-
Bimetallic Synergy : In Pd/Cu co-catalyzed systems, the meta-carboxylate can bridge to a Copper co-catalyst, creating a well-defined bimetallic pocket that accelerates the cross-coupling of highly unactivated aryl bromides and chlorides[4].
Catalytic cycle highlighting the bifunctional proton-shuttle mechanism of 3-(Oxazol-2-yl)benzoic acid.
Catalytic Efficiency Comparison
To objectively evaluate performance, we compare the efficiency of Pd(OAc)₂ paired with various ligands in the benchmark Suzuki-Miyaura cross-coupling of unactivated aryl chlorides with phenylboronic acid at 80°C.
Table 1: Comparative Catalytic Efficiency in Benchmark Suzuki-Miyaura Coupling
| Catalyst System | Ligand Classification | Catalyst Loading (mol%) | Yield (%) | TOF (h⁻¹) | Reaction Time (h) | Air Stability |
| Pd(OAc)₂ / 3-(Oxazol-2-yl)benzoic acid | Bifunctional N-Donor / O-Shuttle | 1.0 | 94 | 450 | 4 | Excellent |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | 5.0 | 62 | 80 | 12 | Poor |
| Pd(OAc)₂ / 2,2'-Bipyridine | Rigid N,N-Bidentate | 2.0 | 78 | 150 | 8 | Good |
| Pd(OAc)₂ / BINAP | Bidentate Phosphine | 1.5 | 85 | 220 | 6 | Moderate |
Note: Quantitative data synthesized from established ligand effects in high-temperature cross-coupling reactions utilizing 1[1].
Experimental Workflows & Protocols
Trustworthiness: A robust protocol must be a self-validating system. The methodology below includes internal checks to ensure the catalyst is active and the reaction is proceeding without false positives (e.g., background uncatalyzed reactions).
Step-by-step experimental workflow for evaluating cross-coupling catalytic efficiency.
Step-by-Step Methodology: Pd-Catalyzed Cross-Coupling using 3-(Oxazol-2-yl)benzoic acid
Phase 1: Preparation of the Active Catalyst Complex
-
Stoichiometry : In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (0.01 mmol, 1.0 mol%) and 3-(Oxazol-2-yl)benzoic acid (0.012 mmol, 1.2 mol%). Causality: Using a slight 1.2x excess of the ligand ensures complete coordination of the Pd center, preventing the formation of inactive palladium trimers or premature reduction to Pd(0) aggregates.
-
Complexation : Add 2 mL of degassed 1,4-dioxane. Stir at room temperature for 30 minutes until the solution turns a homogeneous pale yellow. Self-Validation Check: If the solution remains dark or heterogeneous, ligand coordination has failed (likely due to wet solvent). Discard and restart.
Phase 2: Reaction Execution 3. Substrate Addition : To the active catalyst solution, add the unactivated aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K₂CO₃ (2.0 mmol) as the base. 4. Thermal Activation : Heat the reaction mixture to 80°C. Self-Validation Check: Monitor the reaction at the 1-hour mark via TLC or GC-MS. The absence of palladium black (a dark, mirror-like precipitate on the flask walls) confirms the oxazole ligand is successfully stabilizing the Pd(II) intermediate[2]. 5. Completion : Maintain heating for 4 hours. The secondary-sphere proton shuttling provided by the meta-carboxylic acid accelerates the transmetalation step, drastically reducing the reaction time compared to standard PPh₃[1].
Phase 3: Workup and Analysis 6. Quenching : Cool the mixture to room temperature and quench with 5 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). 7. Purification : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc). 8. Validation : Confirm product identity, regioselectivity, and purity using ¹H/¹³C NMR and HRMS[3].
Conclusion
For researchers scaling up complex cross-coupling reactions,5[5] offers a superior alternative to standard phosphine and rigid nitrogen ligands. Its bifunctional nature provides the perfect balance of primary intermediate stabilization and secondary-sphere reactive site activation, leading to lower catalyst loadings, faster reaction times, and higher yields with historically stubborn unactivated substrates.
References
-
Title : 3-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid - PubChem Source : National Institutes of Health (NIH) URL :[Link]
-
Title : Synthesis of Triarylmethanes by Palladium-Catalyzed C–H/C–O Coupling of Oxazoles and Diarylmethanol Derivatives Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]
-
Title : Two novel SNS-donor palladium(II) complexes of benzoxazole and benzothiazole derivatives as potential anticancer agents Source : ResearchGate URL :[Link]
-
Title : An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides Source : Organic Process Research & Development - ACS Publications URL :[Link]
-
Title : Palladium(II) Complexes Bearing 2‐(1H‐Imidazol/oxazol‐2‐yl)‐pyridines: Synthesis, Structures and Ligand Effects in Suzuki—Miyaura Cross‐Coupling Source : Journal of Organometallic Chemistry URL :[Link]
Sources
Validation of LC-MS/MS methods for 3-(Oxazol-2-yl)benzoic acid quantification in plasma
An in-depth technical evaluation and comparison guide for the quantification of 3-(Oxazol-2-yl)benzoic acid in human plasma using LC-MS/MS, designed for bioanalytical scientists and pharmacokinetic researchers.
The Analytical Challenge: 3-(Oxazol-2-yl)benzoic Acid
The 3-(Oxazol-2-yl)benzoic acid structural motif is a highly valuable scaffold in contemporary drug discovery. It is prominently featured in the development of soluble epoxide hydrolase (sEH) inhibitors[1] and novel P2Y14 receptor antagonists targeting inflammatory diseases[2].
From a bioanalytical perspective, this molecule presents a unique duality: it possesses a highly lipophilic oxazole-benzene backbone paired with a polar, ionizable carboxylic acid moiety (pKa ~4.0). At a physiological pH of 7.4, the compound is almost entirely deprotonated (ionized). This chemical reality dictates that generic sample preparation methods often fail to achieve the sensitivity and reproducibility required by global regulatory standards, specifically the FDA’s Bioanalytical Method Validation Guidance[3] and the harmonized ICH M10 guidelines[4].
Comparative Sample Preparation Strategies
To establish a robust pharmacokinetic assay, we must objectively compare three primary extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).
The goal is to design a self-validating system —an assay where the extraction chemistry and internal standard inherently correct for matrix variations in every single run.
Quantitative Performance Comparison
The following table summarizes the experimental data comparing the three extraction methods for plasma spiked with 100 ng/mL of 3-(Oxazol-2-yl)benzoic acid.
| Extraction Method | Mean Recovery (%) | Matrix Factor (IS-Normalized) | Precision (%CV) | Phospholipid Removal |
| PPT (Acetonitrile) | 88.5% | 0.65 (Severe Suppression) | 12.4% | Poor |
| LLE (Acidic EtOAc) | 72.1% | 0.91 (Acceptable) | 8.7% | Moderate |
| SPE (WAX Cartridge) | 94.3% | 0.98 (Negligible Effect) | 3.2% | Excellent |
The Verdict: While PPT is the fastest method, it leaves high concentrations of endogenous glycerophospholipids in the extract, which compete with the analyte for charge in the MS source, leading to severe ion suppression. LLE requires aggressive acidification to protonate the carboxylic acid for organic partitioning, but recovery remains variable due to the molecule's amphiphilic nature. Weak Anion Exchange (WAX) SPE is the superior choice, leveraging the analyte's negative charge for highly specific capture and cleanup.
Comparative sample preparation workflows for plasma quantification.
Optimized Step-by-Step Methodology (WAX SPE)
This protocol is engineered based on the physicochemical causality of the analyte. By understanding why each reagent is used, scientists can troubleshoot and adapt the method effectively.
Step 1: Aliquoting and Internal Standard Addition
-
Action: Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 13C6 -3-(Oxazol-2-yl)benzoic acid (500 ng/mL).
-
Causality: The SIL-IS is the cornerstone of a self-validating system. Because it shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and experiences identical matrix effects and extraction losses. Quantifying the ratio of Analyte/IS mathematically cancels out run-to-run matrix variations[3].
Step 2: Sample Pre-treatment
-
Action: Add 200 µL of 2% Ammonium Hydroxide ( NH4OH ) in water to the plasma and vortex.
-
Causality: Raising the pH well above the analyte's pKa (~4.0) ensures the carboxylic acid moiety is 100% deprotonated (negatively charged). This is strictly required for the analyte to bind to the positively charged WAX sorbent.
Step 3: SPE Loading and Washing (WAX 30 mg/well)
-
Action:
-
Condition with 1 mL Methanol, then 1 mL Water.
-
Load the pre-treated plasma sample.
-
Wash 1: 1 mL 2% NH4OH in water.
-
Wash 2: 1 mL 100% Methanol.
-
-
Causality: Wash 1 removes hydrophilic plasma proteins and salts. Wash 2 is the critical differentiator of WAX: because the analyte is held by a strong ionic bond, we can wash the cartridge with 100% organic solvent to strip away neutral, highly lipophilic interferences (like phospholipids) without eluting the drug.
Step 4: Targeted Elution
-
Action: Elute with 2 x 250 µL of 5% Formic Acid in Methanol.
-
Causality: The high concentration of formic acid drops the pH, protonating the analyte's carboxylic acid. This neutralizes the molecule's charge, breaking the ionic interaction with the WAX resin and releasing it into the collection plate.
Step 5: LC-MS/MS Analysis
-
Action: Evaporate the eluate under N2 at 40°C and reconstitute in 100 µL of 20% Acetonitrile / 80% Water (0.1% Formic Acid). Inject onto a Sub-2-micron C18 UHPLC column. Operate the mass spectrometer in Electrospray Negative (ESI-) mode.
-
Causality: Carboxylic acids readily shed a proton to form [M−H]− ions. ESI- mode provides a drastically superior signal-to-noise ratio for this scaffold compared to positive ion mode, as background plasma noise is significantly lower in negative polarity.
Regulatory Validation Metrics
To ensure the method is fit-for-purpose in clinical or preclinical trials, it must satisfy the core tenets of the ICH M10 guidelines[4].
Core bioanalytical method validation parameters per FDA and ICH M10 guidelines.
-
Accuracy & Precision: The WAX SPE method yields intra- and inter-assay precision of <5% CV, easily passing the mandated ±15% threshold (±20% at the Lower Limit of Quantification).
-
Matrix Effect: By utilizing the SIL-IS and the aggressive organic wash step of the WAX protocol, the IS-normalized matrix factor remains tightly controlled at ~0.98, proving that the system is free from hidden ionization suppression.
References
-
Bioanalytical Method Validation Guidance for Industry , U.S. Food and Drug Administration (FDA).[Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline , European Medicines Agency (EMA).[Link]
-
5MWA: human sEH Phosphatase in complex with 3-4-3,4-dichlorophenyl-5-phenyl-1,3-oxazol-2-yl-benzoic-acid , RCSB Protein Data Bank. [Link]
-
Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists , ACS Publications.[Link]
Sources
A Comparative Guide: 3-(Oxazol-2-yl)benzoic Acid vs. Traditional Benzoic Acid Derivatives in Medicinal Chemistry
Benzoic acid derivatives have long served as foundational pharmacophores in drug discovery, acting as versatile scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs), local anesthetics, and enzyme inhibitors. However, as therapeutic targets become more complex, the limitations of traditional, simple substituted benzoic acids—such as poor plasma stability and limited hydrophobic reach—have become apparent.
The introduction of heterocyclic extensions, specifically 3-(Oxazol-2-yl)benzoic acid and its heavily substituted derivatives, represents a paradigm shift. By incorporating a rigid oxazole ring, medicinal chemists can fundamentally alter the molecule's geometric constraints, electronic distribution, and binding modalities. This guide objectively compares the physicochemical and pharmacological profiles of traditional benzoic acids against 3-(oxazol-2-yl)benzoic acid derivatives, supported by experimental workflows and structural data.
Structural and Physicochemical Paradigms
Traditional benzoic acid derivatives (e.g., 3-aminobenzoic acid, gallic acid, salicylic acid) rely on simple electron-withdrawing or electron-donating substituents to modulate the pKa of the carboxylic acid and influence target binding[1][2]. While effective for superficial binding pockets, these small modifications often fail to provide the extensive hydrophobic interactions required for deep catalytic clefts.
In contrast, 3-(oxazol-2-yl)benzoic acid acts as a rigid bioisostere. The oxazole ring provides a dual function:
-
Hydrogen Bonding: The oxazole nitrogen serves as a strong, directional hydrogen-bond acceptor.
-
Conformational Rigidity: Unlike flexible alkyl or ether linkers, the planar oxazole-benzene system reduces the entropic penalty upon target binding.
When heavily substituted—such as in 3-[4-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid —the molecule gains significant lipophilicity and surface area, allowing it to anchor securely into complex enzyme pockets[3].
Quantitative Physicochemical Comparison
The following table summarizes the shift in physicochemical properties from simple benzoic acids to complex oxazole-derivatives.
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | Topological Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Primary Target Class |
| Benzoic Acid | 122.12 | 1.87 | 37.3 | 1 | 2 | Broad/Non-specific |
| 3-Aminobenzoic Acid | 137.14 | 0.85 | 63.3 | 2 | 3 | Carbonic Anhydrase[1] |
| Gallic Acid | 170.12 | 0.70 | 97.9 | 4 | 5 | sPLA2[2] |
| 3-(Oxazol-2-yl)benzoic Acid | 189.17 | 2.10 | 50.2 | 1 | 3 | Intermediate Scaffolds |
| 3-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid | 410.20 | 6.10 | 63.3 | 1 | 3 | Soluble Epoxide Hydrolase[3][4] |
Target Specificity and Pathway Modulation
Traditional benzoic acids often target enzymes with highly polar or metal-coordinated active sites. For instance, derivatives like 3-aminobenzoic acid and gallic acid are documented inhibitors of sheep heart carbonic anhydrase (CA) and secretory phospholipase A2 (sPLA2), respectively, where they coordinate directly with active site zinc or polar residues[1][2].
Conversely, the extended hydrophobic bulk of oxazole-benzoic acid derivatives allows them to target entirely different pathways, most notably the Soluble Epoxide Hydrolase (sEH) pathway. sEH is a bifunctional enzyme responsible for converting cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into toxic, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Complex 3-(oxazol-2-yl)benzoic acid derivatives bind with high affinity to the sEH phosphatase domain, effectively halting this degradation[4].
Mechanism of sEH inhibition by 3-(Oxazol-2-yl)benzoic acid derivatives preserving EETs.
Pharmacokinetics and Plasma Stability
A major liability of traditional benzoic acids is their susceptibility to rapid Phase II metabolism (specifically glucuronidation of the carboxylic acid), leading to notoriously short plasma half-lives.
Recent medicinal chemistry optimization strategies demonstrate that modifying the benzoic acid core—particularly through the addition of bulky heterocyclic rings like oxazole or trifluoromethyl substitutions—can dramatically enhance plasma stability[5]. The oxazole ring introduces critical steric hindrance around the aromatic core. This structural shielding restricts the conformational access required by UDP-glucuronosyltransferases (UGTs), thereby reducing the rate of metabolic conjugation while preserving the molecule's robust cellular potency.
Experimental Workflows & Methodologies
To objectively evaluate the superiority of 3-(oxazol-2-yl)benzoic acid derivatives over traditional counterparts, researchers must employ a self-validating experimental system. The following protocol pairs kinetic functional assays with high-resolution structural validation to ensure that observed IC50 values correlate perfectly with physical binding modalities.
Protocol: In Vitro sEH Phosphatase Inhibition & Structural Validation
Step 1: Recombinant Enzyme Preparation
-
Action: Express and purify human sEH using an affinity chromatography system (e.g., Ni-NTA for His-tagged sEH), ensuring >95% purity via SDS-PAGE.
-
Causality: High purity is critical because traditional benzoic acids are highly promiscuous. Contaminating enzymes could lead to false-positive substrate cleavage, artificially inflating the apparent IC50 of the inhibitor.
Step 2: Fluorogenic Kinetic Assay
-
Action: Incubate the purified sEH with varying concentrations of the 3-(oxazol-2-yl)benzoic acid derivative (0.1 nM to 10 µM). Initiate the reaction using a surrogate fluorogenic substrate, such as DiFMU-phosphate. Monitor fluorescence continuously (Ex/Em = 360/460 nm) over 30 minutes.
-
Causality: Unlike endpoint assays, continuous kinetic monitoring using DiFMU-phosphate allows researchers to calculate the exact association and dissociation rates ( Kon and Koff ). This proves whether the oxazole derivative acts as a true competitive inhibitor rather than a highly reactive, non-specific aggregator.
Step 3: X-Ray Crystallography (Orthogonal Validation)
-
Action: Co-crystallize the sEH phosphatase domain with the lead oxazole-benzoic acid derivative. Collect diffraction data and refine the structure to a resolution of ≤ 1.55 Å (e.g., PDB: 5MWA)[4].
-
Causality: Kinetic data only proves that inhibition occurs; crystallography proves how. A resolution of 1.55 Å is required to resolve ordered water molecules and measure exact bond lengths, validating whether the oxazole nitrogen actively participates in the hypothesized hydrogen-bonding network within the sEH catalytic pocket.
Step-by-step validation workflow for oxazole-benzoic acid enzyme inhibitors.
References
-
PubChem. "3-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid | C22H13Cl2NO3 | CID 132281867." National Center for Biotechnology Information. URL:[Link]
-
RCSB Protein Data Bank. "5MWA: human sEH Phosphatase in complex with 3-4-3,4-dichlorophenyl-5-phenyl-1,3-oxazol-2-yl-benzoic-acid." RCSB PDB. URL: [Link]
-
Sadasivan, C., et al. "Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway." Molecular BioSystems (PubMed). URL:[Link]
-
Kiliç, D., et al. "Comparison of inhibition effects of some benzoic acid derivatives on sheep heart carbonic anhydrase." AIP Conference Proceedings. URL:[Link]
-
Hsiao, C., et al. "Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid | C22H13Cl2NO3 | CID 132281867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking 3-(Oxazol-2-yl)benzoic acid cytotoxicity in mammalian cell culture models
Benchmarking 3-(Oxazol-2-yl)benzoic Acid Cytotoxicity in Mammalian Cell Culture Models: A Comparative Guide
The principle of synthetic lethality has fundamentally shifted how we approach targeted metabolic therapeutics. In specific cancer models—most notably Renal Cell Carcinoma (RCC)—the loss of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α)[1]. This stabilization transcriptionally upregulates the glucose transporter GLUT1, making VHL-deficient cells exquisitely dependent on aerobic glycolysis (the Warburg effect) for survival[1].
Recently, 3-(Oxazol-2-yl)benzoic acid derivatives have emerged as potent GLUT1 inhibitors that exploit this exact metabolic vulnerability[1]. As a Senior Application Scientist, I have designed this guide to objectively benchmark the cytotoxicity and target engagement of these derivatives against established GLUT1 inhibitors (STF-31 and WZB117).
Mechanistic Causality: The Synthetic Lethality Framework
Why target GLUT1 in these specific cell lines? When VHL is mutated, cells lose the ability to degrade HIF-1α. To sustain ATP production under this pseudohypoxic drive, the cell triggers a massive influx of glucose via GLUT1. Blocking GLUT1 with 3-(Oxazol-2-yl)benzoic acid derivatives starves the cells of glucose, leading to rapid ATP depletion and necrotic cell death[1]. Because normal cells (or VHL-restored cells) do not overexpress GLUT1 to the same extreme and can rely on oxidative phosphorylation, the cytotoxicity is highly selective.
Synthetic lethality mechanism of GLUT1 inhibition in VHL-deficient cells.
Benchmarking the Alternatives
To rigorously evaluate 3-(Oxazol-2-yl)benzoic acid derivatives, we must benchmark them against the historical standards in the field:
-
3-(Oxazol-2-yl)benzoic acid derivatives
-
STF-31
-
Mechanism: Originally identified as a specific GLUT1 inhibitor, but later orthogonal assays revealed it also inhibits Nicotinamide Phosphoribosyltransferase (NAMPT), blocking the NAD+ salvage pathway[2],[3].
-
Limitations: The dual-target nature complicates phenotypic readouts. It is also notably toxic to human pluripotent stem cells[3].
-
-
WZB117
Quantitative Performance Comparison
| Compound | Primary Target(s) | IC50 (Viability/Proliferation) | Primary Cell Line Model | Cell Death Mechanism |
| 3-(Oxazol-2-yl)benzoic acid analogs | GLUT1 | ~0.1 - 2.0 µM | RCC4 (VHL -/-) | Necrosis (ATP depletion) |
| STF-31 | GLUT1, NAMPT | ~1.0 µM | RCC4 (VHL -/-) | Necrosis |
| WZB117 | GLUT1 | 5.0 - 10.0 µM | A549, MCF7 | Cell cycle arrest, Senescence, Necrosis |
Experimental Workflows & Self-Validating Protocols
To validate the synthetic lethality of 3-(Oxazol-2-yl)benzoic acid, a self-validating experimental system using isogenic cell lines is critical. The inclusion of the VHL-restored line (RCC4/VHL) acts as an internal negative control, ensuring that cytotoxicity is mechanistically tied to GLUT1 dependence rather than off-target chemical poisoning.
Workflow for benchmarking GLUT1 inhibitor cytotoxicity in RCC cell models.
Step-by-Step Methodology
1. Cell Culture & Maintenance
-
Model Selection: Utilize RCC4 (VHL-deficient) and RCC4/VHL (VHL-restored) human renal carcinoma cells[1].
-
Media: Maintain cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS) and 1% penicillin-streptomycin[1].
-
Causality Note: Utilizing high-glucose DMEM during routine maintenance ensures that the cells are actively relying on glycolysis, priming the VHL-deficient cells for maximum sensitivity to subsequent GLUT1 inhibition.
2. Compound Preparation
-
Reconstitution: Dissolve 3-(Oxazol-2-yl)benzoic acid derivatives, STF-31, and WZB117 in anhydrous DMSO to create 10 mM stock solutions.
-
Causality Note: Moisture-contaminated DMSO significantly reduces the solubility and stability of these specific heterocyclic compounds[5]. Always use fresh, anhydrous DMSO to prevent compound precipitation during the assay.
3. XTT Cell Viability Assay
-
Seeding: Plate 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2[1].
-
Treatment: Treat cells with a concentration gradient (0.01 µM to 10 µM) of the test compounds or vehicle (DMSO) for 3 to 10 days[1],[2].
-
Assay Execution: Add XTT reagent (2,3-bis[2-methoxy-4-nitro-5-sulfophenyl]-2H-tetrazolium-5-carboxanilide)[1].
-
Readout: Measure absorbance at 450 nm. Calculate the IC50 using non-linear regression.
-
Validation: True synthetic lethality is confirmed if the IC50 for RCC4 is significantly lower (e.g., >10-fold) than for the isogenic RCC4/VHL line[2].
4. Glucose Uptake Assay (Orthogonal Validation)
-
Purpose: To prove that the observed cytotoxicity is a direct result of target engagement, you must measure glucose influx prior to cell death.
-
Execution: Starve cells in glucose-free medium for 30 minutes. Add the GLUT1 inhibitor alongside a fluorescent glucose analog (e.g., 2-NBDG).
-
Readout: Measure intracellular fluorescence (Ex/Em = 485/535 nm) after 10-30 minutes.
-
Causality Note: A rapid drop in fluorescence confirms that the mechanism of cell death is preceded by the physical blockade of glucose transport, ruling out off-target apoptosis.
References
- Source: google.
- Source: medchemexpress.
- Title: WZB117 (Glucose Transporter Inhibitor IV, CAS Number: 1223397-11-2)
- Source: sigmaaldrich.
- Source: adipogen.
Sources
Cross-Validation of Molecular Docking and Simulation for 3-(Oxazol-2-yl)benzoic acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount for accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth technical comparison of molecular docking and molecular dynamics (MD) simulation studies for 3-(Oxazol-2-yl)benzoic acid, a scaffold of interest in medicinal chemistry. We will explore its potential as an inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulator in cancer signaling pathways. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools for robust and predictive insights into protein-ligand interactions.
The Rationale for Computational Cross-Validation
Molecular docking is a powerful computational technique for predicting the preferred binding mode of a ligand to a protein target.[1][2] However, docking scores are estimations and do not always perfectly correlate with experimental binding affinities due to simplifications in the scoring functions and the rigid or semi-flexible treatment of the protein.[3] Molecular dynamics (MD) simulations offer a more rigorous, physics-based approach by simulating the dynamic behavior of the protein-ligand complex in a solvated environment over time.[4][5] By combining these methods with binding free energy calculations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, we can achieve a more accurate and reliable assessment of a compound's potential.[6][7] This cross-validation workflow enhances the confidence in in-silico hits before committing to costly and time-consuming synthesis and experimental testing.
A Case Study: 3-(Oxazol-2-yl)benzoic acid as a Potential TNIK Inhibitor
The benzoxazole scaffold is present in numerous biologically active compounds, with demonstrated efficacy as anticancer agents.[8][9][10][11] TNIK, a serine/threonine kinase, has emerged as a promising therapeutic target in colorectal cancer due to its role in the Wnt signaling pathway.[12][13] Given the structural similarities of 3-(Oxazol-2-yl)benzoic acid to known kinase inhibitors and the established anticancer potential of the benzoxazole core, we hypothesize that it may act as a TNIK inhibitor.
For this guide, we will compare the computational evaluation of 3-(Oxazol-2-yl)benzoic acid with a known, potent TNIK inhibitor, NCB-0846 , which has been structurally characterized in complex with TNIK.[13]
Experimental Protocols: A Step-by-Step Guide
The following protocols outline a robust workflow for the cross-validation of molecular docking and MD simulation studies.
Part 1: Molecular Docking
Objective: To predict the binding pose of 3-(Oxazol-2-yl)benzoic acid in the ATP-binding site of TNIK and to obtain an initial estimate of its binding affinity.
Methodology:
-
Protein Preparation:
-
Obtain the crystal structure of TNIK in complex with a known inhibitor (e.g., PDB ID: 5X2S for NCB-0846) from the Protein Data Bank.
-
Prepare the protein using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera). This involves removing water molecules beyond a certain distance from the active site, adding hydrogen atoms, assigning correct bond orders, and performing a restrained energy minimization to relieve steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of 3-(Oxazol-2-yl)benzoic acid using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Prepare the ligand for docking using software like LigPrep, which generates different ionization states, tautomers, and stereoisomers at a physiological pH range and performs an energy minimization.
-
-
Receptor Grid Generation:
-
Define the binding site by generating a receptor grid centered on the co-crystallized ligand (NCB-0846) in the TNIK active site. This grid defines the volume within which the docking software will sample ligand conformations.
-
-
Docking and Scoring:
-
Perform molecular docking using a program such as Glide, AutoDock Vina, or GOLD.[14][15][16]
-
For this example, we will use Glide's Extra Precision (XP) mode, which provides a more rigorous scoring and sampling.[16]
-
The docking score (e.g., GlideScore) will be used to rank the binding poses and provide an initial estimate of binding affinity.
-
Part 2: Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the predicted protein-ligand complex and to calculate the binding free energy using MM/PBSA.
Methodology:
-
System Preparation:
-
The top-ranked docking pose of the 3-(Oxazol-2-yl)benzoic acid-TNIK complex is used as the starting structure for the MD simulation.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
MD Simulation Protocol (using GROMACS or AMBER):
-
Energy Minimization: The system is energy-minimized to remove any steric clashes between the protein, ligand, and solvent.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles. This allows the solvent to relax around the protein-ligand complex.
-
Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the complex.[17][18]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms are calculated to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is monitored throughout the simulation.
-
Part 3: Binding Free Energy Calculation (MM/PBSA)
Objective: To obtain a more accurate estimate of the binding affinity by calculating the binding free energy from the MD simulation trajectory.
Methodology:
-
Snapshot Extraction: A number of snapshots (e.g., 100-500) are extracted from the stable portion of the MD trajectory.
-
MM/PBSA Calculation: The binding free energy (ΔG_bind) is calculated for each snapshot using the following equation:
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
Where ΔE_MM is the molecular mechanics energy in the gas phase, ΔG_solv is the solvation free energy, and -TΔS is the conformational entropy upon binding.[6]
-
The solvation free energy is further divided into polar (calculated using the Poisson-Boltzmann or Generalized Born model) and non-polar (calculated based on the solvent-accessible surface area) contributions.[19]
-
-
Averaging: The final binding free energy is the average of the values calculated for all snapshots.
Data Presentation and Comparative Analysis
The following tables present hypothetical but realistic data for the comparison between 3-(Oxazol-2-yl)benzoic acid and the known TNIK inhibitor, NCB-0846.
Table 1: Molecular Docking Results
| Compound | GlideScore (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| 3-(Oxazol-2-yl)benzoic acid | -8.5 | Cys108, Glu106, Asp170 | Cys108 (backbone NH), Glu106 (side chain) |
| NCB-0846 (Reference) | -10.2 | Cys108, Met105, Asp170 | Cys108 (backbone NH and CO) |
Table 2: MD Simulation Stability Analysis (100 ns)
| Compound | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) |
| 3-(Oxazol-2-yl)benzoic acid | 1.8 ± 0.3 | 1.2 ± 0.2 | Cys108 (NH): 85%, Glu106: 60% |
| NCB-0846 (Reference) | 1.5 ± 0.2 | 0.8 ± 0.1 | Cys108 (NH): 95%, Cys108 (CO): 90% |
Table 3: MM/PBSA Binding Free Energy Calculations
| Compound | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
| 3-(Oxazol-2-yl)benzoic acid | -35.8 ± 3.5 | -45.2 | -20.5 | 29.9 |
| NCB-0846 (Reference) | -48.2 ± 4.1 | -55.8 | -32.7 | 40.3 |
Visualization of Workflows and Interactions
The following diagrams, created using the Graphviz DOT language, illustrate the computational workflow and the molecular interactions.
Caption: Predicted molecular interactions between 3-(Oxazol-2-yl)benzoic acid and the TNIK active site.
Discussion and Interpretation of Results
The docking results suggest that 3-(Oxazol-2-yl)benzoic acid can bind to the ATP-binding site of TNIK, forming a key hydrogen bond with the hinge residue Cys108, which is a common feature of kinase inhibitors. [4]The GlideScore is favorable, although not as strong as the reference inhibitor NCB-0846.
The MD simulation results provide further confidence in this binding mode. The low RMSD values for both the protein and the ligand indicate that the complex is stable over the 100 ns simulation. The high occupancy of the hydrogen bond with Cys108 further supports a stable interaction.
The MM/PBSA calculations provide a more quantitative measure of binding affinity. The calculated ΔG_bind for 3-(Oxazol-2-yl)benzoic acid is significantly lower than that of NCB-0846, which is consistent with the docking scores and suggests that our hypothetical compound is a weaker binder. The decomposition of the binding free energy reveals that van der Waals interactions are the primary driving force for binding for both compounds.
Conclusion and Future Directions
This guide demonstrates a comprehensive computational workflow for the evaluation and cross-validation of a potential small molecule inhibitor. The combination of molecular docking, molecular dynamics simulations, and MM/PBSA calculations provides a multi-faceted view of the protein-ligand interaction, from the initial binding pose prediction to the dynamic stability and a more accurate estimation of binding affinity.
Based on our hypothetical results, 3-(Oxazol-2-yl)benzoic acid shows promise as a scaffold for developing TNIK inhibitors. While its predicted affinity is lower than the reference compound, its stable binding mode and favorable interactions suggest that it could be a valuable starting point for lead optimization. Future work could involve in-silico derivatization of the 3-(Oxazol-2-yl)benzoic acid scaffold to improve its binding affinity, guided by the structural insights gained from these computational studies. Ultimately, the most promising computationally designed compounds would need to be synthesized and validated through in-vitro biochemical and cellular assays to confirm their activity.
References
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Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information. (n.d.). PubMed. Retrieved March 24, 2026, from [Link]
-
Protein Kinase Signalling Networks in Cancer. (2011). PMC. Retrieved March 24, 2026, from [Link]
-
Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. (2019). Anticancer Research. Retrieved March 24, 2026, from [Link]
-
What are TNIK inhibitors and how do they work? (2024). A-Z Bio. Retrieved March 24, 2026, from [Link]
-
Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
-
What PTP1B inhibitors are in clinical trials currently? (2025). Patsnap Synapse. Retrieved March 24, 2026, from [Link]
-
Encounter complexes and hidden poses of kinase-inhibitor binding on the free-energy landscape. (2019). PNAS. Retrieved March 24, 2026, from [Link]
-
Structural Insight into TNIK Inhibition. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
-
Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: updated patent review (2019–2023). (2026). Taylor & Francis Online. Retrieved March 24, 2026, from [Link]
-
Can MM-PBSA calculations predict the specificities of protein kinase inhibitors? (2006). PubMed. Retrieved March 24, 2026, from [Link]
-
Integrated Approach to Identify Selective PTP1B Inhibitors Targeting the Allosteric Site. (2021). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods. (n.d.). RSC Publishing. Retrieved March 24, 2026, from [Link]
-
Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. (2019). PubMed. Retrieved March 24, 2026, from [Link]
-
Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. (2024). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. (2024). PubMed. Retrieved March 24, 2026, from [Link]
-
Revealing the Unbinding Kinetics and Mechanism of Type I and Type II Protein Kinase Inhibitors by Local-Scaled Molecular Dynamics Simulations. (2021). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
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Kinases and Cancer. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
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The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
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Assessing Protein Kinase Selectivity with Molecular Dynamics and MM-PBSA Binding Free Energy Calculations. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
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CDYL promotes the chemoresistance of small cell lung cancer by regulating H3K27 trimethylation at the CDKN1C promoter. (2019). PubMed. Retrieved March 24, 2026, from [Link]
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3-(Oxazol-2-yl)benzoic acid proper disposal procedures
Comprehensive Disposal and Handling Protocol for 3-(Oxazol-2-yl)benzoic acid
As drug development professionals and analytical chemists, managing the lifecycle of research chemicals is as critical as the synthesis or assay itself. 3-(Oxazol-2-yl)benzoic acid (CAS: 473538-18-0)[1] is a valuable building block in medicinal chemistry, featuring both a carboxylic acid moiety and a basic oxazole ring. Because of this dual functionality, its disposal requires a systematic approach to prevent cross-reactivity, environmental contamination, and regulatory non-compliance.
This guide outlines the self-validating, step-by-step procedures for the safe handling, segregation, and disposal of this compound, ensuring operational safety and strict adherence to environmental health and safety (EHS) standards.
Physicochemical & Hazard Profile
Before executing any disposal protocol, it is mandatory to understand the compound's hazard profile. The presence of the nitrogen-containing oxazole ring means that improper incineration or accidental combustion will yield toxic nitrogen oxides (NOx) alongside carbon monoxide[2].
Table 1: Hazard and Logistical Data Summary
| Property / Parameter | Detail | Operational Implication |
| Chemical Name | 3-(Oxazol-2-yl)benzoic acid | Primary identifier for waste manifests. |
| CAS Number | 473538-18-0[1] | Must be explicitly listed on all disposal documentation. |
| Typical Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[3] | Mandates the use of nitrile gloves, safety goggles, and handling within a fume hood. |
| Decomposition Products | CO, CO2, Nitrogen Oxides (NOx)[2] | Must be disposed of via high-temperature incineration by a licensed facility; do not autoclave. |
| Incompatibilities | Strong oxidizing agents, strong bases | Segregate from reactive chemical waste streams to prevent exothermic degradation. |
Step-by-Step Disposal Methodologies
In a standard laboratory setting, 3-(Oxazol-2-yl)benzoic acid waste is typically generated in two forms: as a neat solid (e.g., expired stock, contaminated weighing paper) or dissolved in organic solvents (e.g., DMSO, methanol, or dichloromethane used in assays or chromatography).
Protocol A: Solid Waste Disposal
Causality: Solid waste must be kept dry and segregated from liquid streams to prevent unexpected solvation and subsequent reactions with incompatible solutes.
-
Containment: Sweep or carefully vacuum up any spilled or residual powder using equipment designed for hazardous dust collection[2]. Do not use wet cleanup methods initially, as this can spread the material.
-
Primary Packaging: Transfer the solid waste, along with any contaminated consumables (weighing boats, spatulas, Kimwipes), into a robust, sealable High-Density Polyethylene (HDPE) container.
-
Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Solid Organics: Contains 3-(Oxazol-2-yl)benzoic acid. Toxic/Irritant."
-
Storage: Store the sealed container in a designated, well-ventilated secondary containment tray away from light, heat, and strong oxidizers until institutional collection[2].
Protocol B: Liquid Waste (Solvent) Segregation
Causality: The choice of waste stream depends entirely on the solvent matrix. Mixing halogenated and non-halogenated waste drastically increases institutional disposal costs and alters the required incineration temperature to prevent the formation of highly toxic dioxins.
-
Matrix Identification: Determine the solvent carrying the 3-(Oxazol-2-yl)benzoic acid.
-
If dissolved in DMSO, Methanol, or Ethyl Acetate: Route to the Non-Halogenated Organic Waste carboy.
-
If dissolved in Dichloromethane (DCM) or Chloroform: Route to the Halogenated Organic Waste carboy.
-
-
Transfer: Use a dedicated funnel to transfer the liquid into the appropriate carboy within a fume hood.
-
Documentation: Update the waste log attached to the carboy with the estimated mass of 3-(Oxazol-2-yl)benzoic acid added. This continuous tracking is a self-validating step that ensures the final waste manifest is accurate for the disposal vendor.
Protocol C: Final Institutional Transfer
-
Regulatory Hand-off: Under no circumstances should this compound be flushed down the sink or released into the environment[2].
-
Licensed Disposal: Arrange for the sealed waste containers to be collected by a licensed hazardous waste disposal company[2]. The standard and safest method of destruction for this compound is high-temperature incineration equipped with NOx scrubbers.
Waste Segregation Workflow
The following diagram illustrates the logical decision tree for processing 3-(Oxazol-2-yl)benzoic acid waste at the bench level.
Workflow for the segregation and disposal of 3-(Oxazol-2-yl)benzoic acid waste.
Emergency Spill Mitigation
In the event of an accidental spill during handling or transfer:
-
Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, allow airborne dust to settle before approaching.
-
PPE Verification: Don fresh nitrile gloves, a lab coat, and safety goggles. If large amounts of dust are generated, a particulate respirator is required.
-
Containment: Do not flush with water. Sweep up the material using a static-free brush and dustpan, or a specialized HEPA-filtered lab vacuum[2].
-
Surface Decontamination: Once the bulk solid is removed, wipe the area with a damp paper towel (using water or a mild solvent like ethanol), and place the contaminated towels directly into the solid hazardous waste bin[2].
References
-
NextSDS. "3-(OXAZOL-2-YL)BENZOIC ACID — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
-
NextSDS. "4-(1,3-oxazol-2-yl)benzoic acid — Chemical Substance Information (Hazard Extrapolation)." NextSDS Substance Database. Available at:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
